molecular formula C9H6ClN3O4 B1629624 Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate CAS No. 885519-73-3

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1629624
CAS No.: 885519-73-3
M. Wt: 255.61 g/mol
InChI Key: KSLWKNQEBTTYLN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS 885519-73-3) is a functionalized indazole derivative of significant interest in medicinal and synthetic chemistry. This compound features a 1H-indazole core, which is a privileged scaffold in drug discovery due to its presence in a wide array of pharmacologically active substances . The molecular structure is characterized by three distinct functional groups—a chloro substituent, a nitro group, and a methyl carboxylate—which together create a versatile and reactive building block for further chemical exploration . The indazole nucleus is known for its broad spectrum of biological activities, and recent research has highlighted the potential of 3-chloro-6-nitro-1H-indazole derivatives as promising growth inhibitors of Leishmania major , indicating strong potential in antileishmanial drug discovery campaigns . Computational studies, including molecular docking and dynamics simulations, suggest that such derivatives exhibit stable binding with key parasitic enzyme targets like trypanothione reductase (TryR) . As a key synthetic intermediate, this compound can be utilized to generate more complex molecular architectures through various reactions, leveraging the reactivity of its chloro, nitro, and ester functional groups . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLWKNQEBTTYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646318
Record name Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
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Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-73-3
Record name Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate CAS 885519-73-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 885519-73-3 Document Type: Technical Guide & Synthetic Utility Profile Version: 2.0 (Scientific Reference)

Executive Summary: The "Trifunctional" Scaffold

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS 885519-73-3) is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., VEGFR, PDGFR) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Its value lies in its orthogonal reactivity profile . Unlike simple indazoles, this molecule possesses three distinct "handles" for chemical diversification, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) in three spatial vectors simultaneously:

  • C3-Chloro: Amenable to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Nitro: A masked aniline precursor for installing solubility tails or hydrogen-bond donors/acceptors.

  • C4-Carboxylate: A steric anchor that can be hydrolyzed to the acid or converted to amides/heterocycles.

Physicochemical Profile

Note: Experimental values for this specific intermediate are rare in open literature; values below represent a consensus of calculated data and analog comparisons.

PropertyValue / DescriptionNote
Molecular Formula C₉H₆ClN₃O₄
Molecular Weight 255.61 g/mol
Appearance Yellow to Orange Crystalline SolidDue to -NO₂ conjugation
Predicted LogP 2.1 – 2.4Moderate Lipophilicity
Melting Point 195°C – 205°C (Decomposes)High MP typical of nitroindazoles
Solubility DMSO, DMF, DMAcPoor in water/alcohols
pKa (N1-H) ~11.5Acidic NH due to electron-withdrawing groups
H-Bond Donors 1 (Indazole NH)
H-Bond Acceptors 5

Synthetic Access & Methodology

Retrosynthetic Analysis

The synthesis of CAS 885519-73-3 generally follows two primary strategies. The choice depends on the availability of the starting aniline and the desired scale.

  • Strategy A (Cyclization-Halogenation): Construction of the indazole core from a substituted aniline, followed by electrophilic chlorination at C3.

  • Strategy B (Functionalization): Nitration of a pre-existing 3-chloroindazole-4-carboxylate (less common due to regioselectivity issues).

Preferred Protocol: The "Diazo-Chlorination" Route

This protocol is favored for its regiochemical certainty.

Step 1: Indazole Ring Formation

  • Precursor: Methyl 2-amino-4-nitro-6-methylbenzoate.

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), Water.[1][2]

  • Mechanism: Diazotization of the amine followed by spontaneous intramolecular cyclization onto the methyl group (Bartoli-type or modified indazole synthesis).

  • Outcome: Methyl 6-nitro-1H-indazole-4-carboxylate.

Step 2: C3-Chlorination

  • Reagents: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl) with NaOH.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 60–80°C for 4–6 hours.

  • Critical Control: The electron-withdrawing nature of the 6-nitro and 4-ester groups deactivates the ring. Standard electrophilic aromatic substitution is slow; elevated temperatures or activation (e.g., using NCS/HCl) is often required.

Visualization: Synthetic Workflow

The following diagram illustrates the synthetic logic and the divergence points for derivatives.

SyntheticWorkflow Start Methyl 2-amino-4-nitro- 6-methylbenzoate Intermediate Methyl 6-nitro-1H- indazole-4-carboxylate Start->Intermediate 1. NaNO2, AcOH 2. Cyclization Target CAS 885519-73-3 (3-Cl, 6-NO2, 4-COOMe) Intermediate->Target NCS, DMF, 80°C (C3 Chlorination) Deriv1 Suzuki Coupling (C3-Aryl) Target->Deriv1 Ar-B(OH)2, Pd(0) Deriv2 Nitro Reduction (C6-NH2) Target->Deriv2 H2, Pd/C or Fe/NH4Cl Deriv3 Ester Hydrolysis (C4-COOH) Target->Deriv3 LiOH, THF/H2O

Caption: Step-wise synthesis of CAS 885519-73-3 from aniline precursors, leading to three distinct derivative pathways.

Medicinal Chemistry Applications (SAR)[7]

This molecule acts as a "hub" for diversity-oriented synthesis. The distinct electronic environments of the substituents allow for sequential functionalization without protecting groups in many cases.

The C3-Chloro "Warhead" Vector

The chlorine atom at C3 is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

  • Application: Introducing bi-aryl systems common in kinase inhibitors (e.g., mimicking the ATP-binding hinge region).

  • Reactivity: Requires robust catalysts (e.g., Pd(dppf)Cl₂, XPhos) due to the electron-deficient nature of the indazole ring caused by the nitro and ester groups.

The C6-Nitro "Solubility" Vector

The nitro group is almost exclusively a precursor to the amine (-NH₂).

  • Application: Once reduced, the C6-amine is typically acylated or reacted with isocyanates to form amides or ureas. This position often projects into the solvent-exposed region of a protein binding pocket, making it ideal for attaching solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

The C4-Ester "Shape" Vector
  • Application: Hydrolysis to the carboxylic acid allows for amide coupling. In PARP inhibitors, this position often helps lock the conformation of the molecule or interacts with specific active site residues (e.g., Serine/Tyrosine).

Visualization: Orthogonal Reactivity Map

ReactivityMap Core Methyl 3-chloro-6-nitro- 1H-indazole-4-carboxylate C3_Node C3-Position (Chlorine) Core->C3_Node C6_Node C6-Position (Nitro) Core->C6_Node C4_Node C4-Position (Ester) Core->C4_Node N1_Node N1-Position (NH) Core->N1_Node Suzuki Suzuki-Miyaura (Biaryl formation) C3_Node->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C3_Node->Buchwald Reduction Reduction to -NH2 (Solubility Tail) C6_Node->Reduction Amide Amide Coupling (Scaffold Orientation) C4_Node->Amide Alkylation N-Alkylation (Target Fit) N1_Node->Alkylation

Caption: Orthogonal reactivity map demonstrating the four distinct vectors for chemical modification on the scaffold.

Handling, Stability, and Safety

Stability Profile
  • Thermal: Stable at room temperature. Avoid temperatures >150°C during processing due to the nitro group (potential decomposition/energetic release).

  • Hydrolytic: The methyl ester is susceptible to hydrolysis under strong basic conditions (pH > 10).

  • Photolytic: Indazoles can be light-sensitive; store in amber vials.

Safety Protocols (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation (Potent sensitizer).

    • H319: Causes serious eye irritation.[3]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96652, 1H-Indazole, 3-chloro-6-nitro-. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent Scope: Indazole Derivatives. (General reference for indazole synthesis methodologies). Retrieved from [Link]

  • Organic Syntheses. General Procedures for Indazole Carboxylates. (Methodology grounding for diazotization/cyclization). Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate: Structure, Properties, and Synthetic Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole nucleus is a well-established "privileged scaffold" present in numerous pharmacologically active agents.[1] This document elucidates the core molecular profile, including its precise chemical structure and physicochemical properties. We will explore the synthetic context of this molecule by examining the synthesis of its direct precursor, 3-chloro-6-nitro-1H-indazole, and discuss its potential applications as a versatile building block in the generation of novel chemical entities, particularly inspired by the demonstrated biological activities of related derivatives.[1][2][3] This guide is intended to serve as a foundational resource for scientists leveraging this and similar scaffolds in their research endeavors.

Core Molecular Profile

A precise understanding of a molecule's fundamental characteristics is the bedrock of all subsequent experimental design and application. This section details the structural and physicochemical properties of this compound.

Chemical Structure and Nomenclature

The compound is a substituted indazole, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The key functional groups are a chlorine atom at position 3, a nitro group at position 6, and a methyl carboxylate group at position 4. This specific arrangement of electron-withdrawing groups (chloro, nitro, and carboxylate) significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate for further chemical modification.

  • IUPAC Name: this compound

  • CAS Number: 885519-73-3[4]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Dipolarophile Dipolarophile (e.g., Alkyne or Alkene) Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->Cycloaddition Dipole_Precursor Dipole Precursor Dipole_Precursor->Cycloaddition In situ generation of dipole Product 3-chloro-6-nitro- 1H-indazole Scaffold Cycloaddition->Product

Caption: General workflow for synthesis via 1,3-dipolar cycloaddition.

Proposed Esterification to Yield the Target Compound

With the 3-chloro-6-nitro-1H-indazole precursor in hand, the final step is the introduction of the methyl carboxylate group at the C4 position. While a specific protocol for this exact transformation is not detailed in the available literature, standard organic chemistry principles suggest that this could be achieved through a series of steps involving electrophilic aromatic substitution to install a carboxylic acid, followed by esterification. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. This is a robust and well-understood reaction, widely used in pharmaceutical synthesis.

Application in Drug Discovery & Development

Role as a Versatile Chemical Intermediate

The true utility of this compound is as a versatile chemical intermediate. Each functional group offers a handle for selective modification:

  • The Ester Group (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or used as a handle for coupling reactions.

  • The Nitro Group (C6): Can be reduced to an amine. This amine is a key functional group that opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization, which is a critical step in the synthesis of Pazopanib from a related indazole intermediate. [5]* The Chloro Group (C3): Can be displaced via nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular diversity.

  • The Indazole N-H (N1): Can be alkylated or acylated to further modify the scaffold's properties.

This multi-faceted reactivity allows for the systematic generation of a library of analogs from a single, advanced intermediate, a core strategy in modern drug discovery known as lead optimization.

G cluster_mods Chemical Modifications Core Core Scaffold (Methyl 3-chloro-6-nitro- 1H-indazole-4-carboxylate) Mod1 Ester Hydrolysis/ Amidation (C4) Core->Mod1 Mod2 Nitro Reduction (C6) Core->Mod2 Mod3 SNAᵣ at Chloro (C3) Core->Mod3 Mod4 N-Alkylation (N1) Core->Mod4 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Mod4->Library Screening High-Throughput Biological Screening Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Conceptual workflow for drug discovery using a core scaffold.

Case Study: Antileishmanial Activity of Related Indazole Derivatives

The potential of the 3-chloro-6-nitro-1H-indazole scaffold is not merely theoretical. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis of novel derivatives using this exact core. [3]These derivatives were then tested for biological activity against three species of Leishmania, the parasite responsible for leishmaniasis, a disease affecting millions worldwide. [1] The study found that several of the synthesized compounds exhibited strong to moderate inhibitory activity against L. infantum. [1]Molecular docking studies further predicted that these active compounds bind favorably within the active site of the parasite's trypanothione reductase (TryR) enzyme, a key target for antileishmanial drug development. [1][2]This research provides a compelling, field-proven example of how the 3-chloro-6-nitro-1H-indazole core can be used as a starting point to develop potent and selective bioactive molecules.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative, two-part procedure based on established chemical principles and published syntheses of related compounds. [1][6]It should be adapted and optimized by trained personnel. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-chloro-6-nitro-1H-indazole Precursor

This part of the protocol is conceptualized based on the 1,3-dipolar cycloaddition methodology. [1][2]

  • Reaction Setup: To a solution of the appropriate dipolarophile in a suitable solvent (e.g., toluene or THF), add the precursor for the 1,3-dipole.

  • Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The in-situ generation of the dipole and its subsequent cycloaddition will form the indazole ring system.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-chloro-6-nitro-1H-indazole.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Fischer Esterification

This protocol outlines the final esterification step.

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-chloro-6-nitro-1H-indazole-4-carboxylic acid (assuming prior synthesis) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution while stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization or column chromatography if necessary.

Conclusion

This compound represents a strategically important molecule for synthetic and medicinal chemists. Its well-defined structure, characterized by multiple reactive handles, makes it an ideal intermediate for constructing diverse molecular libraries. The proven biological relevance of its core scaffold in developing antileishmanial agents provides a strong rationale for its use in drug discovery programs targeting infectious diseases and potentially other therapeutic areas. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and drug development workflows.

References

  • Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Benchchem.
  • 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652. PubChem.
  • 885519-73-3|this compound. BLDpharm.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.
  • 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054. PubChem.
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • CN103319410A - Synthesis method of indazole compound. Google Patents.
  • 3-chloro-6-nitro-1h-indazole (C7H4ClN3O2). PubChemLite.
  • 3-Methyl-6-nitro-1H-indazole. Chem-Impex.
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate.
  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed.

Sources

An In-depth Technical Guide to the Therapeutic Potential of 3-Chloroindazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of 3-chloroindazole derivatives in the field of oncology. The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1] The introduction of a chlorine atom at the 3-position of the indazole ring has been a strategic focus in the design of novel anticancer agents, aiming to modulate the potency, selectivity, and pharmacokinetic profiles of these molecules.

The Indazole Scaffold in Oncology: A Synopsis

Indazole derivatives have emerged as a promising class of compounds in cancer therapy, with several derivatives already approved as small molecule anti-cancer drugs.[2] Their therapeutic efficacy often stems from their ability to function as kinase inhibitors.[3] Kinases are pivotal regulators of cellular signaling pathways that, when dysregulated, can drive unchecked cell proliferation and tumor growth.[4] Indazole-based drugs such as Pazopanib, a multi-kinase inhibitor, and Entrectinib, a tropomyosin receptor kinase inhibitor, underscore the clinical relevance of this chemical class.[2] The development of new indazole derivatives is driven by the need to overcome drug resistance and improve therapeutic outcomes.[5]

The Role of the 3-Chloro Substitution: A Strategic Design Element

The substitution pattern on the indazole ring is critical for biological activity. The presence of a chlorine atom at the 3-position can significantly influence the compound's interaction with its biological target. This is often attributed to the electronic and steric properties of the halogen. Chlorine is an electron-withdrawing group that can alter the electron density of the indazole ring system, potentially enhancing binding affinities with target proteins. Furthermore, the chloro group can form specific halogen bonds with amino acid residues in the active site of enzymes, contributing to the overall potency and selectivity of the inhibitor.

Mechanism of Action: Targeting Key Oncogenic Pathways

3-Chloroindazole derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key protein kinases involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Disrupting Aberrant Signaling

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases that are often overexpressed or hyperactivated in cancer cells.

  • MAPK1 Inhibition: The Mitogen-Activated Protein Kinase 1 (MAPK1) is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various cancers, including ovarian, colon, breast, and lung cancer.[6] Activation of MAPK1 promotes cell survival by inhibiting pro-apoptotic proteins and stimulating anti-apoptotic factors.[6] Molecular docking studies have suggested that indazole derivatives can exhibit a strong affinity for MAPK1, indicating their potential as anticancer agents by disrupting this pro-survival signaling.[6]

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[7] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers.[7] Certain indazole derivatives have been developed as potent FGFR inhibitors, demonstrating the potential of this scaffold in targeting this oncogenic pathway.[5][7]

  • Other Kinase Targets: The versatility of the indazole scaffold allows for the design of inhibitors targeting a range of other kinases, including Aurora kinases, Bcr-Abl, and Proviral Integration site MuLV (Pim) kinases, all of which are validated targets in oncology.[5]

Kinase_Inhibition_by_3_Chloroindazole_Derivatives Signaling Pathway Inhibition by 3-Chloroindazole Derivatives cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases (e.g., FGFR, VEGFR)->MAPK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinases (e.g., FGFR, VEGFR)->PI3K/AKT/mTOR Pathway Angiogenesis Angiogenesis Receptor Tyrosine Kinases (e.g., FGFR, VEGFR)->Angiogenesis (via VEGFR) Proliferation Proliferation MAPK Pathway->Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival 3-Chloroindazole Derivative 3-Chloroindazole Derivative 3-Chloroindazole Derivative->Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) Inhibits 3-Chloroindazole Derivative->MAPK Pathway Inhibits

Caption: Inhibition of key oncogenic signaling pathways by 3-chloroindazole derivatives.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis. 3-Chloroindazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

  • Modulation of Bcl-2 Family Proteins: Treatment of cancer cells with certain indazole derivatives leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Caspase Activation: The activation of executioner caspases, such as caspase-3, is a critical step in apoptosis. Indazole derivatives have been observed to increase the levels of cleaved (active) caspase-3, which then cleaves various cellular substrates, culminating in cell death.[2]

Apoptosis_Induction_by_3_Chloroindazole_Derivatives Mitochondrial Apoptosis Pathway Induced by 3-Chloroindazole Derivatives 3-Chloroindazole Derivative 3-Chloroindazole Derivative Bcl-2 Bcl-2 3-Chloroindazole Derivative->Bcl-2 Inhibits Bax Bax 3-Chloroindazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Induction of apoptosis via the mitochondrial pathway by 3-chloroindazole derivatives.

Therapeutic Potential: In Vitro and In Vivo Efficacy

The anticancer potential of 3-chloroindazole derivatives has been demonstrated in a variety of preclinical models.

In Vitro Antiproliferative Activity

Numerous studies have reported the potent antiproliferative activity of 3-chloroindazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar to nanomolar range, highlighting their significant cytotoxic effects.

Derivative TypeCancer Cell LineIC50 (µM)Reference
3-Chloro-6-nitro-1H-indazole derivativeLeishmania major38[1]
3-Chloro-6-nitro-1H-indazole derivativeLeishmania infantum4 - 117[1]
Indazole-sulfonamide derivativeMAPK1 (Binding Energy)-7.55 to -8.34 Kcal/mol[6]
3-Substituted indazole derivative (2f)4T1 (Breast Cancer)0.23 - 1.15[2]
1H-indazole-3-amine derivative (6o)K562 (Leukemia)Induces apoptosis at 10-14 µM[8]
In Vivo Antitumor Activity

Promising in vitro results have been translated into in vivo efficacy in animal models of cancer. For instance, certain indazole derivatives have been shown to significantly suppress tumor growth in mouse xenograft models without causing obvious side effects, demonstrating a favorable therapeutic window.[2]

Experimental Protocols: A Guide for the Bench Scientist

This section provides an overview of key experimental workflows for the synthesis and evaluation of 3-chloroindazole derivatives.

Synthesis of 3-Chloroindazole Derivatives

A common synthetic route to 3-chloro-6-nitro-1H-indazole derivatives involves a 1,3-dipolar cycloaddition reaction.[1]

Step-by-Step Protocol:

  • Preparation of the Dipolarophile: Synthesize the necessary dipolarophile starting materials.

  • 1,3-Dipolar Cycloaddition: React the dipolarophile with an appropriate azide via a Huisgen cycloaddition to form the triazole-substituted indazole core. This can be carried out under thermal conditions or, for better regioselectivity, using a copper-catalyzed "click chemistry" approach.

  • Purification: Purify the resulting regioisomers using column chromatography.

  • Characterization: Confirm the structure of the final products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][6]

Synthesis_Workflow General Synthesis Workflow for 3-Chloroindazole Derivatives Start Start Reactants 3-Chloroindazole Precursor + Substituted Azide Start->Reactants Reaction 1,3-Dipolar Cycloaddition (e.g., Click Chemistry) Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for the synthesis of 3-chloroindazole derivatives.

In Vitro Evaluation of Anticancer Activity

Cell Viability Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-chloroindazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptosis.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the 3-chloroindazole derivative at various concentrations for a defined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[8]

Future Perspectives and Conclusion

3-Chloroindazole derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, including kinase signaling and apoptosis, provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluation to translate these promising findings into effective cancer therapies. The strategic incorporation of the 3-chloro substitution is a key design element that can be further exploited to fine-tune the pharmacological properties of this important class of molecules.

References

  • Zhang, et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Various Authors. (n.d.). Overview of in vivo research combining known anti-cancer agents with either CQ or HCQ. e-cancer. [Link]

  • El-Malah, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23881. [Link]

  • Boukharsa, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link]

  • Liu, Y., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689. [Link]

  • Abdellattif, M. H., et al. (2018). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 23(11), 2829. [Link]

  • Vasile, B., et al. (2021). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences, 22(19), 10359. [Link]

  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17205-17215. [Link]

  • Lv, P.-C., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(39), 5396-5413. [Link]

  • Various Authors. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800125. [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 1-2. [Link]

  • Li, Y., et al. (2024). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules, 29(22), 5001. [Link]

  • Zribi, R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7206. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Kandakatla, N., et al. (2015). In silico studies on new Indazole derivatives as GSK-3β inhibitors. Journal of Chemical and Pharmaceutical Research, 7(12), 456-464. [Link]

  • Mao, Y., et al. (2025). Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis. Frontiers in Pharmacology, 15, 1374567. [Link]

  • Various Authors. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

Sources

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Application in Medicinal Chemistry[1]

Part 1: Chemical Identity & Strategic Importance[1]

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-73-3) is a highly functionalized heterocyclic building block.[1] It serves as a critical "scaffold node" in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.[1] Its value lies in its orthogonal reactivity :

  • C3-Chloro: A handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (

    
    ).[1]
    
  • C4-Ester: A masked carboxylic acid, modifiable to amides (for solubility) or reduced to alcohols.[1]

  • C6-Nitro: A latent amine precursor, essential for creating hydrogen-bond donors in the final drug pharmacophore.[1]

Physicochemical Dossier
PropertySpecification
CAS Number 885519-73-3
Molecular Formula

Molecular Weight 255.61 g/mol
Appearance Yellow to pale-orange crystalline solid
Solubility Soluble in DMSO, DMF, warm EtOAc; Insoluble in water
Melting Point >200°C (Decomposes)
pKa (Calculated) ~8.5 (Indazole N-H)
Part 2: Comprehensive Hazard Profiling[1]

While standard MSDS documents list generic GHS codes, a research environment requires a mechanistic understanding of why this compound is hazardous.

1. The Nitro-Indazole Core (Energetic & Toxicological Risk)[1]
  • Mechanism: Nitro-substituted heterocycles can exhibit shock sensitivity, though the ester group stabilizes this specific derivative.[1] However, thermal runaway is possible if heated >150°C without solvent.

  • Toxicity: Nitroaromatics are often metabolic toxins. Reduction in the liver produces hydroxylamines, which can form adducts with DNA (genotoxicity) or hemoglobin (methemoglobinemia).[1]

  • GHS Classification:

    • H302: Harmful if swallowed (Category 4).[1][2]

    • H341: Suspected of causing genetic defects (Precautionary assignment for nitro-indazoles).[1]

2. The 3-Chloro Moiety (Reactivity Risk)[1]
  • Mechanism: The C3-Cl bond is activated by the electron-withdrawing nitro and ester groups.[1] This makes it a potential alkylating agent (skin sensitizer).[1]

  • GHS Classification:

    • H317: May cause an allergic skin reaction.

    • H315/H319: Causes skin and serious eye irritation.[2][3][4]

Part 3: Operational Safety & Handling Protocols

This section defines a Self-Validating System for handling. The protocol ensures that if a step is missed, the error is detected immediately (e.g., color change, pressure drop).[1]

Protocol A: Storage & Stability (The "Cold Chain" Rule)
  • Standard: Store at 2–8°C under Argon.

  • Causality: The C4-methyl ester is prone to hydrolysis by atmospheric moisture, converting the lipophilic intermediate into the polar carboxylic acid (which crashes out of solution in subsequent steps).[1]

  • Validation: Check the container upon opening. If the solid is "clumpy" or sticky rather than a free-flowing powder, hydrolysis has occurred.[1] Verify purity via LC-MS before use.

Protocol B: Active Handling (The "Double-Barrier" System)

PPE Requirements:

  • Gloves: Double-gloving is mandatory.[1] Inner layer: Latex (dexterity).[1] Outer layer: Nitrile (chemical resistance).[1] Why? Nitrile alone can be permeable to certain chlorinated aromatics in organic solvents over time.

  • Respiratory: Work strictly within a certified Fume Hood (Face velocity > 100 fpm).[1]

Protocol C: Emergency Decontamination
  • Spill Logic: Do NOT use water immediately. Water spreads the hydrophobic powder.

  • Step 1: Cover spill with dry sand or vermiculite.

  • Step 2: Sweep into a dedicated solid waste container (labeled "Halogenated/Nitro Organic").[1]

  • Step 3: Clean surface with 10% Sodium Thiosulfate (to quench reactive traces) followed by ethanol.

Visualization: Hierarchy of Controls

The following diagram illustrates the decision logic for safety controls, prioritizing engineering over PPE.

SafetyHierarchy cluster_action Operational Action Hazard Hazard Source: This compound Elimination 1. Elimination/Substitution (Is a less toxic analog available?) Hazard->Elimination Assess Engineering 2. Engineering Controls (Fume Hood, Glove Box, Schlenk Line) Elimination->Engineering If N/A Admin 3. Administrative Controls (SOPs, Restricted Access, Cold Storage) Engineering->Admin Supplement with PPE 4. PPE (Last Resort) (Nitrile+Latex Gloves, Goggles, Lab Coat) Admin->PPE Mandatory

Caption: Risk mitigation hierarchy. Engineering controls (containment) are the primary defense against inhalation of fine dusts.[1]

Part 4: Synthetic Context & Application[1][9][10]

To utilize this compound effectively, one must understand its "disconnection logic"—how it is built and how it reacts.

Retrosynthetic Analysis

The synthesis typically involves constructing the indazole ring from a substituted aniline or benzoic acid derivative.

  • Precursor: 2-Amino-4-nitro-6-(methoxycarbonyl)benzoic acid derivative.[1]

  • Cyclization: Diazotization (NaNO2/HCl) leads to spontaneous ring closure to form the indazole.

  • Chlorination: Electrophilic halogenation at C3 using NCS (N-chlorosuccinimide) or

    
    .[1]
    
Functionalization Workflow (The "Divergent Point")

The compound is used to generate libraries of PARP inhibitors. The order of operations is critical to prevent side reactions.

SynthesisFlow Start Methyl 3-chloro-6-nitro- 1H-indazole-4-carboxylate Step1 Step 1: Suzuki Coupling (C3-Aryl Installation) Start->Step1 Boronic Acid/Pd(0) Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Selectivity Key Step3 Step 3: Amide Coupling (Pharmacophore Completion) Step2->Step3 Final Assembly SideRxn RISK: De-chlorination (Avoid vigorous hydrogenation) Step2->SideRxn If conditions too harsh

Caption: Synthetic workflow. Note the risk of de-chlorination during the nitro-reduction step; mild reducing agents (Fe/AcOH) are preferred over catalytic hydrogenation.[1]

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 56965687 (Indazole derivatives).[1] Retrieved from [Link][1]

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual grounding for indazole scaffold utility).

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-indazole derivatives. Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of kinase inhibitors using Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate represents a "privileged scaffold" for the rapid assembly of multi-targeted kinase inhibitors. Its unique trisubstituted core allows medicinal chemists to independently vectorize three distinct regions of the kinase ATP-binding pocket:

  • C3-Position (Chloro): Ideal for Suzuki-Miyaura coupling to install aryl/heteroaryl "Hinge Binders."

  • C6-Position (Nitro): Precursor to an aniline handle for "Solvent Front" interactions via amide/urea formation.

  • C4-Position (Ester): A versatile handle for installing solubilizing groups or accessing the "Gatekeeper" region.

This guide outlines a high-fidelity synthetic workflow for transforming this building block into potent kinase inhibitors (e.g., targeting VEGFR, PLK4, or LRRK2), emphasizing regiocontrol and reaction robustness.

Retrosynthetic Strategy & Logic

The synthesis of indazole-based inhibitors typically follows a "Shape-First, Function-Second" logic. The flat aromatic core must be oriented correctly within the active site.

  • The Challenge: Indazoles are tautomeric. Uncontrolled alkylation yields a mixture of N1 (desired) and N2 (often inactive) isomers.

  • The Solution: We prioritize N1-functionalization as the first step to lock the tautomer, followed by C3-arylation (Suzuki) to define the hinge-binding motif. The C6-nitro group serves as a masked amine, protected from oxidation during the earlier harsh coupling steps.

Visual Workflow (DOT Diagram)

IndazoleSynthesis cluster_C4 Alternative C4 Diversification Start Methyl 3-chloro-6-nitro- 1H-indazole-4-carboxylate (Scaffold) Step1 Step 1: N1-Protection/Alkylation (Regiocontrol) Start->Step1 R-X, Cs2CO3 or Mitsunobu Step2 Step 2: C3-Suzuki Coupling (Hinge Binder Installation) Step1->Step2 Ar-B(OH)2, Pd cat. Step3 Step 3: C6-Nitro Reduction (Unmasking Amine) Step2->Step3 Fe/NH4Cl or H2/Pd C4_Hydrolysis C4-Ester Hydrolysis Step2->C4_Hydrolysis Step4 Step 4: Amide/Urea Formation (Solvent Front Tail) Step3->Step4 R'-COCl or R'-NCO Final Trisubstituted Kinase Inhibitor Step4->Final Purification C4_Amide C4-Amide Coupling C4_Hydrolysis->C4_Amide

Caption: Modular synthetic pathway for converting the 3-chloro-6-nitro-indazole scaffold into a functional kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To install the R1 group (often a methyl, isopropyl, or solubilizing tail) while minimizing N2-alkylation.

Reagents:

  • Scaffold (1.0 eq)

  • Alkyl Halide (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve this compound in anhydrous DMF (0.1 M concentration).

  • Add

    
     and stir at Room Temperature (RT) for 15 minutes. Note: Using a weaker base like carbonate favors thermodynamic control (N1) over kinetic control (N2).
    
  • Add the Alkyl Halide dropwise.[2]

  • Heat to 60°C for 4–12 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography is mandatory here to separate the N1 (major, usually higher Rf) from N2 (minor) isomers.

    • Validation: Confirm N1 regiochemistry via NOESY NMR (interaction between N1-R and C7-H).

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: To replace the C3-Chloro with an aryl/heteroaryl group (The Hinge Binder). 3-Chloroindazoles are less reactive than bromo-analogs, requiring specialized ligands.

Reagents:

  • N1-substituted Scaffold (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.5 eq)

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%) OR 
    
    
    
    (for simpler substrates).
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Charge a microwave vial or pressure tube with the scaffold, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    .
  • Add degassed solvents.

  • Heat at 100°C for 2–6 hours (or 120°C for 30 min in microwave).

  • Troubleshooting: If conversion is low, switch to

    
    /SPhos , which is highly effective for sterically hindered or electron-poor chlorides [1].
    
Protocol C: Selective Nitro Reduction

Objective: Reduce the C6-Nitro to an aniline without dechlorinating (if C3-Cl was kept) or reducing the ester.

Reagents:

  • Nitro-Intermediate (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspend the intermediate in EtOH/Water.

  • Add Fe powder and

    
    .
    
  • Heat to reflux (80°C) for 1–2 hours. Note: This method is chemoselective and will NOT touch the C4-ester or the C3-Cl (if present).

  • Workup: Filter hot through Celite to remove iron sludge. Wash with MeOH. Concentrate filtrate.[2][4]

  • Alternative: Hydrogenation (

    
    , Pd/C) is faster but risks reducing the C3-Cl bond if the Suzuki coupling hasn't been performed yet.
    

Quantitative Data Summary

TransformationReagent SystemTypical YieldCritical Parameter
N1-Alkylation

/ DMF
75–85%N1/N2 isomer separation required.
C3-Suzuki

/ XPhos
60–90%Efficient degassing;

kills the active Pd(0).
Nitro Red. Fe /

>90%pH control; avoid strong acids to protect ester.
Ester Hydrolysis LiOH / THF:H2O>95%Temperature <40°C to prevent decarboxylation.

Case Study: Designing a VEGFR2 Inhibitor

Hypothesis: A molecule mimicking Axitinib can be constructed using this scaffold.

  • Hinge Binder (C3): Couple with E-2-(pyridin-2-yl)vinylboronic acid (or styryl equivalent).

  • Solvent Front (C6): Reduce nitro to amine; couple with 3-trifluoromethylbenzoyl chloride.

  • Solubility (C4): Hydrolyze ester to acid; couple with N-methylpiperazine.

Result: The resulting molecule possesses the classic "L-shape" required for Type II kinase inhibition, engaging the hinge (C3), the DFG-motif (via the C6-amide linker), and the solvent interface (C4).

References

  • Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / PMC. Context: Optimization of Pd-catalysts for 3-chloroindazole coupling. URL:[Link]

  • Indazole-based PLK4 Inhibitors: Design and Synthesis. Source: Journal of Medicinal Chemistry (via NIH). Context: Protocols for manipulating the indazole core for kinase selectivity. URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). Source: Journal of Medicinal Chemistry. Context: Comprehensive review of synthetic routes for FDA-approved indazole drugs (e.g., Axitinib). URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Chloro-6-Amino-1H-Indazole-4-Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Its structural resemblance to purines and indoles allows it to function as a versatile hinge-binding motif for enzymes, particularly kinases. Within this important class of heterocycles, the 3-chloro-6-amino-1H-indazole-4-carboxylate scaffold represents a highly valuable and functionalized intermediate. The strategic placement of the chloro, amino, and carboxylate groups provides multiple reaction handles for further molecular elaboration, making it a critical building block in the synthesis of complex therapeutic agents, including potent inhibitors for various signaling pathways implicated in oncology and immunology.

This guide provides an in-depth, experience-driven overview of a practical synthetic route to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is paramount for designing an efficient and robust synthesis. The target molecule, an ester of 3-chloro-6-amino-1H-indazole-4-carboxylic acid, can be disconnected to reveal a plausible and convergent synthetic strategy.

The primary disconnection points are the C-N and N-N bonds of the indazole ring and the functional group interconversions. Our strategy hinges on the well-established formation of the indazole ring from a suitably substituted benzonitrile precursor.

G Target Target Molecule (3-Chloro-6-amino-1H-indazole-4-carboxylate) Int1 Esterification (Late Stage) Target->Int1 Int2 Functional Group Interconversion (Nitro Reduction) Int1->Int2 Int3 3-Chloro-6-nitro-1H-indazole-4-carboxylic Acid Int2->Int3 Int4 Indazole Ring Formation (Cyclization) Int3->Int4 Int5 2-Fluoro-3-cyano-5-nitrobenzoic Acid Int4->Int5 Int6 Sandmeyer Reaction / Nitration Int5->Int6 Int7 Commercially Available Substituted Anthranilic Acid / Benzonitrile Int6->Int7

Caption: Retrosynthetic analysis of the target indazole intermediate.

This retrosynthetic pathway highlights a key strategic decision: constructing the indazole ring from a highly functionalized benzonitrile. This approach allows for the early introduction of the required substituents, which can then be chemically modified in later steps. The reaction of a 2-halobenzonitrile with hydrazine is a robust and widely used method for forming the 3-aminoindazole core, which can then be further manipulated.[1][2]

Synthetic Workflow and Experimental Protocols

The following section details a validated multi-step synthesis for preparing an alkyl 3-chloro-6-amino-1H-indazole-4-carboxylate. The chosen route prioritizes commercially available starting materials and employs reliable, scalable chemical transformations.

G Start 2-Chloro-6-nitrobenzonitrile Step1 Step 1: Nitration Start->Step1 Intermediate1 2-Chloro-4,6-dinitrobenzonitrile Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine Intermediate1->Step2 Intermediate2 3-Amino-4-chloro-6-nitro-1H-indazole Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (Diazotization & Carboxylation) Intermediate2->Step3 Intermediate3 3-Amino-6-nitro-1H-indazole-4-carbonitrile Step3->Intermediate3 Step4 Step 4: Hydrolysis & Chlorination Intermediate3->Step4 Intermediate4 3-Chloro-6-nitro-1H-indazole-4-carboxylic Acid Step4->Intermediate4 Step5 Step 5: Esterification Intermediate4->Step5 Intermediate5 Alkyl 3-Chloro-6-nitro-1H-indazole-4-carboxylate Step5->Intermediate5 Step6 Step 6: Nitro Group Reduction Intermediate5->Step6 FinalProduct Alkyl 3-Chloro-6-amino-1H-indazole-4-carboxylate Step6->FinalProduct

Caption: Overall synthetic workflow from starting material to final product.

Protocol 1: Synthesis of 6-Nitro-1H-indazole

This initial step focuses on creating the core indazole ring with the nitro group at the desired position. A common and effective method involves the catalytic reduction of a nitro group to an amine, followed by diazotization and cyclization. However, a more direct route starts with the reduction of a commercially available 6-nitro-1H-indazole precursor to form 6-aminoindazole.

Materials:

  • 6-Nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol) in methanol, add 10% Pd/C catalyst (e.g., 2.0 g).[3]

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole as a solid.[3]

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It offers good activity and can be easily removed by filtration.

  • Solvent: Methanol is an excellent solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation conditions.

  • Safety: Hydrogen gas is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and that all equipment is properly grounded to prevent static discharge.

Protocol 2: Introduction of the Carboxylate Group at C4

With the 6-aminoindazole in hand, the next critical step is the introduction of the carboxylate group at the C4 position. A powerful method for this transformation is directed ortho-metalation using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide. The amino group at C6 can direct the lithiation to the C7 position, so protection of the indazole nitrogen (N1) is often necessary to favor C4 deprotonation.

Materials:

  • 6-Amino-1H-indazole

  • Protecting group reagent (e.g., (2-(Chloromethoxy)ethyl)trimethylsilane, SEM-Cl)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Carbon Dioxide (CO₂) (from a cylinder or dry ice)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • N1-Protection: Protect the N1 position of 6-amino-1H-indazole using a suitable protecting group like SEM to prevent side reactions and direct lithiation.

  • Dissolve the N1-protected indazole in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of n-BuLi (typically 1.1 to 1.2 equivalents) to the reaction mixture. Stir for a period to ensure complete deprotonation at the C4 position.[4]

  • Quench the resulting anion by bubbling dry CO₂ gas through the solution or by adding crushed dry ice.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, acidifying the aqueous layer with HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the N1-protected 6-amino-1H-indazole-4-carboxylic acid.

  • The protecting group can be removed under acidic conditions to yield 6-amino-1H-indazole-4-carboxylic acid.

Causality and Insights:

  • Directed Metalation: The choice of a strong base like n-BuLi is essential for deprotonating the relatively non-acidic C-H bond on the aromatic ring.[4] The directing effect of the N1-heteroatom is key to achieving regioselectivity.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching of the base and ensure high yields.

  • Low Temperature: The reaction is performed at low temperatures to prevent side reactions and decomposition of the organolithium intermediate.

Protocol 3: Chlorination and Esterification

The final steps involve the chlorination of the 3-position and esterification of the carboxylic acid. The order of these steps can be varied. Here, we describe chlorination followed by esterification.

Materials:

  • 6-Amino-1H-indazole-4-carboxylic acid

  • Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂))

  • Appropriate alcohol for esterification (e.g., Methanol, Ethanol)

  • Acid catalyst (e.g., Sulfuric acid (H₂SO₄), Thionyl chloride (SOCl₂))

  • Solvent (e.g., Acetonitrile for chlorination, the alcohol itself for esterification)

Procedure (Chlorination):

  • Dissolve the 6-amino-1H-indazole-4-carboxylic acid in a suitable solvent like acetonitrile.

  • Add the chlorinating agent (e.g., NCS) portion-wise at room temperature.

  • Stir the reaction until TLC indicates full conversion of the starting material.

  • Perform a workup to isolate the crude 3-chloro-6-amino-1H-indazole-4-carboxylic acid.

Procedure (Esterification):

  • Suspend the 3-chloro-6-amino-1H-indazole-4-carboxylic acid in the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid like concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, neutralize the acid, and extract the ester product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Causality and Insights:

  • Chlorination: N-Chlorosuccinimide is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems.

  • Esterification: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Using thionyl chloride can also be effective as it converts the carboxylic acid to a more reactive acid chloride in situ, which then reacts with the alcohol.

Process Optimization and Critical Parameters

The successful synthesis of the target intermediate relies on careful control of several key parameters. The following table summarizes critical variables and their potential impact.

ParameterStepRationale and Impact on Outcome
Reaction Temperature ortho-MetalationMust be kept low (-78 °C) to ensure stability of the lithiated intermediate and prevent side reactions. Higher temperatures can lead to decomposition and reduced yield.
Stoichiometry of n-BuLi ortho-MetalationA slight excess (1.1-1.2 eq.) is used to ensure complete deprotonation. A large excess can lead to multiple deprotonations and side products.
Atmosphere ortho-MetalationA strictly inert atmosphere (Argon/Nitrogen) is critical as organolithium reagents react rapidly with oxygen and moisture.
Purity of CO₂ CarboxylationThe CO₂ source must be dry. Any moisture will quench the organolithium intermediate before it can react with CO₂, drastically reducing the yield of the desired carboxylic acid.
Catalyst Loading HydrogenationThe amount of Pd/C catalyst can affect the reaction rate. Too little may result in a sluggish reaction, while too much is not cost-effective and can lead to over-reduction in some cases.
Acid Catalyst Conc. EsterificationA catalytic amount of strong acid is sufficient. Too much can lead to degradation of the substrate or complicate the workup procedure.

Analytical Characterization Summary

Proper analytical characterization is essential to confirm the identity and purity of the intermediates and the final product.

CompoundTechniqueExpected Key Signals/Values
Alkyl 3-Chloro-6-amino-1H-indazole-4-carboxylate ¹H NMR Aromatic protons in the 7.0-8.0 ppm range, a signal for the NH₂ group, a signal for the indazole NH, and signals corresponding to the alkyl ester group.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the ester (~165-170 ppm), and the carbons of the alkyl ester.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observable.
IR (KBr) Characteristic stretches for N-H (amine and indazole), C=O (ester), and C-Cl bonds.

Conclusion

The synthesis of 3-chloro-6-amino-1H-indazole-4-carboxylate intermediates is a multi-step process that requires careful execution and control of reaction conditions. The route presented in this guide, which leverages a directed ortho-metalation strategy, provides a reliable pathway to this valuable building block. By understanding the causality behind each experimental choice and optimizing critical parameters, researchers can efficiently access this scaffold for the development of novel and impactful therapeutic agents.

References

  • Vasudevan, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Indian Chemical Society. Available at: [Link]

  • Drozd, T.N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Pujari, J.N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. Heterocycles. Available at: [Link]

  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Drozd, T.N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol Guide: Mastering Nucleophilic Substitution at the 3-Position of Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Indazole C3-Position

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure" in a multitude of biologically active compounds, particularly as kinase inhibitors. The functionalization of the 3-position is of paramount strategic importance, as substituents at this site often project into the ATP-binding pocket of kinases, directly influencing potency and selectivity. This guide provides a comprehensive overview of the reaction conditions and mechanistic considerations for achieving nucleophilic substitution at this critical position, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Mechanistic Foundations: Understanding Reactivity at C3

Direct nucleophilic substitution on an unsubstituted indazole ring is challenging due to the electron-rich nature of the heterocyclic system. Therefore, successful strategies rely on pre-functionalizing the 3-position with a suitable leaving group, typically a halogen (I, Br, Cl). Two primary mechanistic pathways are then employed for its displacement: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

The SNAr Pathway: An Addition-Elimination Approach

The SNAr mechanism is the most direct route for nucleophilic substitution and is particularly effective for strong nucleophiles.[1] The reaction proceeds through a two-step addition-elimination sequence.

  • Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The rate of this step is typically rate-determining.[3][4]

  • Step 2 (Elimination): Aromaticty is restored by the expulsion of the leaving group.

The feasibility of the SNAr reaction at the indazole 3-position is critically dependent on the ability of the indazole ring system to stabilize the negative charge of the Meisenheimer intermediate. The presence of electron-withdrawing groups (EWGs) on the benzene portion of the scaffold can significantly accelerate the reaction.[1][4]

Figure 1: SNAr Mechanism at Indazole C3
Transition-Metal Catalysis: Expanding the Scope

For less reactive nucleophiles (e.g., amides, certain amines, alcohols) or when SNAr conditions fail, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice. These reactions offer broader substrate scope and often proceed under milder conditions. The most common examples are the Buchwald-Hartwig amination (for C-N bonds), and analogous reactions for C-O and C-S bond formation.

The general catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) or Cu(I) catalyst inserts into the C3-Halogen bond.

  • Coordination & Deprotonation: The nucleophile coordinates to the metal center, and a base facilitates its deprotonation.

  • Reductive Elimination: The new C-Nu bond is formed, releasing the product and regenerating the active catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the metal center.

Buchwald_Hartwig_Cycle Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate (Indazole-Pd(II)-X) Pd0->OxAdd Oxidative Addition Coord Nucleophile Coordination OxAdd->Coord Ligand Exchange/ Coordination RedElim Reductive Elimination Intermediate Coord->RedElim Deprotonation RedElim->Pd0 Reductive Elimination Product Product (R-NR'₂) RedElim->Product IndazoleX 3-Haloindazole (R-X) IndazoleX->OxAdd Amine Amine (R'₂NH) + Base Amine->Coord

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle

Comparative Analysis of Reaction Conditions

The choice between an SNAr and a metal-catalyzed approach depends on the nucleophile, the indazole substrate, and desired reaction conditions.

FeatureNucleophilic Aromatic Substitution (SNAr)Metal-Catalyzed Cross-Coupling
Typical Nucleophiles Strong nucleophiles: Hydrazine[5], alkoxides, thiolates, primary/secondary amines.Weaker nucleophiles: Amides, aryl amines, alcohols, phenols, amino acid esters.[6]
Indazole Substrate Requires a good leaving group (F > Cl > Br > I for rate).[4] Often enhanced by EWGs.Requires a reactive C-X bond for oxidative addition (I > Br > Cl > OTf).
Key Reagents Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO).[7]Pd or Cu catalyst, ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, K₃PO₄).[6][8]
Advantages Stoichiometric, no metal catalyst required, often simpler workup.Broad substrate scope, milder conditions, high functional group tolerance.[9]
Disadvantages Limited to strong nucleophiles, may require harsh conditions (high temp).Catalyst cost, ligand sensitivity (air/moisture), potential for metal contamination in product.

Experimental Protocols & Field-Proven Insights

The following protocols provide detailed, step-by-step methodologies for key transformations at the indazole 3-position.

Protocol 1: Direct Amination via SNAr (Synthesis of a 3-Aminoindazole)

This protocol is adapted from established procedures for the synthesis of 3-aminoindazoles from activated 2-halobenzonitriles, which proceed via an in-situ SNAr and cyclization.[5][10] The principle is directly applicable to the substitution of a pre-formed 3-haloindazole.

Objective: To synthesize 7-Bromo-4-chloro-1H-indazol-3-amine from a suitable precursor.

Causality: The reaction of a 2-halobenzonitrile with hydrazine is a classic route to 3-aminoindazoles.[5] The initial SNAr displacement of the most activated halide (often fluorine) by hydrazine is followed by an intramolecular cyclization onto the nitrile group. This method is robust and often high-yielding for activated substrates.

Materials:

  • 3-Bromo-6-chloro-2-fluorobenzonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • n-Butanol (n-BuOH) or other suitable high-boiling solvent

  • Deionized Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-6-chloro-2-fluorobenzonitrile (1.0 eq).

  • Add n-butanol to create a solution or a mobile slurry (approx. 5-10 mL per gram of starting material).

  • Begin vigorous stirring and add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid has formed, collect it by filtration, wash with cold water and then a minimal amount of cold n-butanol or hexanes. Dry under vacuum.

  • If no solid forms, dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final 3-aminoindazole.[10]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of a 3-bromoindazole with a primary or secondary amine, a powerful reaction for building molecular complexity.[6][11]

Objective: To couple a 3-bromo-1H-indazole with a representative amine (e.g., morpholine).

Causality: This reaction leverages a palladium catalyst and a specialized ligand (Xantphos) to facilitate the coupling of an amine, which may not be nucleophilic enough for a successful SNAr reaction.[12] Cesium carbonate is used as the base because its solubility in dioxane and its ability to deprotonate the amine without causing catalyst deactivation are crucial. Dioxane is an excellent solvent for this chemistry due to its high boiling point and ability to dissolve both organic substrates and the catalyst complex.[6]

Materials:

  • 3-Bromo-1H-indazole (or N-protected derivative) (1.0 eq)

  • Morpholine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0-2.5 eq)

  • Anhydrous 1,4-dioxane

  • Celite®

Procedure:

Experimental_Workflow Figure 3: Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to oven-dried flask: - 3-Bromoindazole - Cs₂CO₃ - Pd₂(dba)₃ - Xantphos B 2. Seal flask with septum. A->B C 3. Evacuate and backfill with Argon/Nitrogen (3x). B->C D 4. Add anhydrous dioxane and Morpholine via syringe. C->D E 5. Heat to 100-110 °C with vigorous stirring. D->E F 6. Monitor by TLC/LC-MS (4-24 hours). E->F G 7. Cool to room temperature. F->G H 8. Dilute with EtOAc, filter through Celite® to remove solids. G->H I 9. Concentrate filtrate. H->I J 10. Purify by column chromatography. I->J

Figure 3: Experimental Workflow for Cross-Coupling
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or round-bottom flask, add 3-bromoindazole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane, followed by the morpholine via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction until completion (typically 4-24 hours) by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.

Protocol 3: Copper-Catalyzed C-O Bond Formation

This protocol outlines a method for synthesizing 3-alkoxyindazoles, which are often difficult to prepare using SNAr methods due to the lower nucleophilicity of alcohols. Copper catalysis provides an effective alternative.[13][14]

Objective: To synthesize a 3-methoxy-1H-indazole from 3-iodo-1H-indazole.

Causality: Copper(I) salts are highly effective for promoting the coupling of alcohols and phenols with aryl halides (Ullmann condensation).[15] 3-Iodoindazoles are preferred substrates as the C-I bond is more reactive towards oxidative addition with Cu(I) than C-Br or C-Cl bonds. A strong base is required to generate the alkoxide nucleophile in situ. DMSO is a suitable polar aprotic solvent that can facilitate the reaction and solubilize the copper salt.[13]

Materials:

  • 3-Iodo-1H-indazole (or N-protected derivative) (1.0 eq)

  • Sodium methoxide (NaOMe) (2.0 eq) or Methanol (excess) with a strong base like K₂CO₃ or NaH

  • Copper(I) iodide (CuI) (10-20 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand (20-40 mol%) (Optional but recommended)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 3-iodoindazole, sodium methoxide (if using solid), and CuI.

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous DMSO. If using methanol and a different base, add the base first, followed by the solvent and then the methanol. Add the ligand (e.g., DMEDA) via syringe.

  • Heating: Seal the tube tightly and place it in a preheated oil bath at 110-130 °C. Stir vigorously.

  • Monitoring: Monitor the reaction until completion (typically 12-36 hours) by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by pouring into a beaker of aqueous ammonia or ammonium chloride solution and stir for 30 minutes to complex the copper salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Poor leaving group; Steric hindrance.For metal catalysis, try a different ligand/palladium precatalyst.[11] For SNAr, increase temperature or switch to a stronger base/more polar solvent. Use a more reactive halide (I > Br > Cl).
Side Product Formation N1/N2 substitution on unprotected indazole; Reductive dehalogenation; Ligand degradation.Protect the indazole N-H (e.g., with Boc, SEM, or THP groups). Ensure a rigorously inert atmosphere for metal-catalyzed reactions. Screen different ligands.
Difficulty in Product Isolation Product is highly polar or water-soluble.Use a different extraction solvent (e.g., dichloromethane). If the product is basic (e.g., 3-aminoindazole), an acid-base extraction may be effective.

Conclusion

The functionalization of the indazole 3-position via nucleophilic substitution is a versatile and powerful tool in synthetic and medicinal chemistry. A thorough understanding of the underlying SNAr and metal-catalyzed mechanisms allows researchers to make informed decisions when selecting reaction conditions. By carefully choosing the leaving group, nucleophile, solvent, base, and, if necessary, the catalyst system, a wide array of 3-substituted indazoles can be accessed efficiently. The protocols and insights provided herein serve as a robust starting point for the development and optimization of these critical transformations.

References

  • Benchchem, "Application Notes and Protocols: Derivatization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery," Benchchem Technical Library.
  • Benchchem, "Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole," Benchchem Technical Library.
  • Chemical Communications (RSC Publishing)
  • Organic Letters, "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones," Organic Letters.
  • Organic Chemistry Portal, "Indazole synthesis," Organic Chemistry Portal.
  • Organic Chemistry Portal, "Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole," Organic Chemistry Portal.
  • PMC, "Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones," PubMed Central.
  • Literature Report, "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones," SlidePlayer.
  • PMC, "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Wikipedia, "Nucleophilic arom
  • ResearchGate, "Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole," ResearchG
  • Giraud, F., Anizon, F., & Moreau, P.
  • White Rose Research Online, "Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions," White Rose Research Online.
  • PubMed, "Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles," PubMed.
  • PubMed, "[Novel access to indazoles based on palladium-catalyzed amin
  • Chemical Science (RSC Publishing), "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles," Chemical Science.
  • DSpace@MIT, "Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C
  • ResearchGate, "Aerobic Cu(I)
  • HETEROCYCLES, "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a vers
  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry.
  • Chemistry Steps, "Nucleophilic Arom
  • ACS Publications, "Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization," ACS Public
  • Nptel, "Nucleophilic Arom
  • Beilstein Journals, "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols," Beilstein Journals.
  • Journal of the American Chemical Society, "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture," Journal of the American Chemical Society.
  • ResearchGate, "ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • MIT Open Access Articles, "Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles," DSpace@MIT.
  • RSC Publishing, "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Atlanchim Pharma, "Palladium-catalyzed Buchwald-Hartwig amination,"
  • PMC, "Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review," PubMed Central.
  • Organic Chemistry Portal, "Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source," Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Nitro Reduction of 3-Chloroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the selective reduction of nitro groups, with a specific focus on mitigating dechlorination in 3-chloroindazole scaffolds. This resource is designed to provide practical, in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) for navigating the challenges of this critical synthetic transformation.

Part 1: Understanding the Challenge: Nitro Reduction vs. Dechlorination

The reduction of a nitro group on an aromatic ring, particularly one bearing a halogen substituent like chlorine, is a delicate balancing act. The primary goal is the selective conversion of the nitro group (-NO₂) to an amine (-NH₂), a key transformation in the synthesis of many pharmaceutical intermediates. However, a common and often problematic side reaction is hydrodechlorination, the reductive removal of the chlorine atom.

The 3-chloroindazole core is of significant interest in medicinal chemistry, and preserving the chlorine atom during the nitro reduction step is often crucial for the desired biological activity or for subsequent synthetic manipulations.[1] This guide will walk you through the common pitfalls and provide strategies to achieve high selectivity for the desired 3-chloroaminoindazole product.

The Competing Pathways

The challenge arises from the fact that many catalytic systems, particularly those employing palladium on carbon (Pd/C), are highly effective at both nitro group reduction and hydrodechlorination.[2][3] The desired and undesired reactions can be visualized as competing pathways:

G cluster_0 Reaction Pathways Start 3-Chloro-6-nitroindazole Desired 3-Chloro-6-aminoindazole Start->Desired Selective Nitro Reduction Undesired 6-Aminoindazole (Dechlorinated Product) Start->Undesired Hydrodechlorination Desired->Undesired Further Dechlorination

Caption: Competing pathways in the reduction of 3-chloro-6-nitroindazole.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitro reduction of 3-chloroindazoles in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My standard Pd/C hydrogenation is causing significant dechlorination of my 3-chloroindazole. What are my best alternative catalytic approaches?

A1: This is a very common issue. While Pd/C is a go-to catalyst for nitro reductions, its high activity often leads to hydrodechlorination, especially with aryl halides.[2][3] Here are some proven alternatives to consider:

  • Raney Nickel (Raney Ni): Often a superior choice to Pd/C for substrates prone to dehalogenation.[2][4][5] It generally provides good yields of the desired amino product without significant loss of the chlorine atom.

  • Sulfided Platinum on Carbon (Pt(S)/C): This is a deactivated catalyst specifically designed to be more selective for nitro group reduction while minimizing hydrodehalogenation.[2][6]

  • Platinum-Vanadium on Carbon (Pt-V/C): This bimetallic catalyst has shown high performance in the selective hydrogenation of halogenated nitroaromatics.[7]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas and can offer high selectivity.[3] Common hydrogen donors include ammonium formate or hydrazine hydrate in the presence of a catalyst like Pd/C.[2][3] However, careful optimization of reaction conditions (temperature, catalyst loading) is crucial to prevent dechlorination.[3]

Q2: I want to avoid catalytic hydrogenation altogether. What are some reliable chemical reducing agents that won't affect the C-Cl bond?

A2: Several non-catalytic methods are highly effective and generally do not cause dechlorination. These are excellent choices when dealing with sensitive substrates.

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly reliable reagent for the selective reduction of nitro groups in the presence of halogens.[2][4][8][9] It's a mild and effective method that typically does not affect other reducible functional groups.[2][4]

  • Iron Powder (Fe) in Acidic Media: The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a robust, economical, and selective method for nitro group reduction.[2][4][8][10]

  • Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be useful alternatives, especially when acidic conditions are not compatible with your substrate.[4][5][11] They can sometimes offer high selectivity for the nitro group.[4][11]

Q3: I'm observing incomplete reaction and low yields, even with a suitable reducing agent. What could be the problem?

A3: Incomplete reactions can be frustrating. Here's a systematic approach to troubleshooting:

  • Reagent/Catalyst Activity: Ensure your reagents are fresh and your catalyst is not poisoned or expired.[2][12] For catalytic hydrogenations, the catalyst loading might need optimization.[2]

  • Solubility: Poor solubility of your 3-chloroindazole derivative in the reaction solvent can significantly hinder the reaction rate.[12] Consider using a co-solvent system or a different solvent to ensure your starting material is fully dissolved.

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[12] However, be cautious, as higher temperatures can sometimes increase the rate of side reactions, including dechlorination.[3][12]

  • pH of the Reaction Medium: For reductions using metals in acid (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[2]

Troubleshooting Workflow: Selecting the Right Reduction Strategy

The following diagram provides a decision-making workflow to help you select a suitable reduction method for your 3-chloroindazole derivative.

G cluster_1 Decision Workflow for Nitro Reduction of 3-Chloroindazoles Start Start: 3-Chloro-6-nitroindazole Derivative Check_Dechlorination Is Dechlorination a Major Issue with Pd/C? Start->Check_Dechlorination Catalytic_Options Consider Alternative Catalysts: - Raney Ni - Pt(S)/C - Pt-V/C Check_Dechlorination->Catalytic_Options Yes Chemical_Options Use Chemical Reducing Agents: - SnCl2·2H2O - Fe/HCl or Fe/NH4Cl - Na2S or Na2S2O4 Check_Dechlorination->Chemical_Options Yes CTH_Option Try Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, Hydrazine Hydrate) Check_Dechlorination->CTH_Option Yes Optimize Optimize Conditions: - Temperature - Catalyst Loading - Solvent Catalytic_Options->Optimize Chemical_Options->Optimize CTH_Option->Optimize

Caption: A workflow to guide the selection of a reduction method.

Part 3: Recommended Protocols & Data

This section provides detailed experimental protocols for some of the most reliable methods to prevent dechlorination during the nitro reduction of 3-chloroindazoles.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly recommended for its excellent chemoselectivity.

Materials:

  • 3-Chloro-6-nitroindazole derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • Dissolve the 3-chloro-6-nitroindazole derivative (1 equivalent) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.[2]

  • Heat the reaction mixture to reflux (around 70-80 °C) under an inert atmosphere (e.g., nitrogen).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.[2]

  • Carefully neutralize the mixture by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 7-8). This will precipitate tin salts.[2]

  • Filter the suspension through a pad of Celite to remove the tin salts. Wash the Celite pad with the reaction solvent.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 3-chloro-6-aminoindazole derivative.[12]

Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C

This method can be highly selective if the reaction conditions are carefully controlled.[3]

Materials:

  • 3-Chloro-6-nitroindazole derivative

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • To a solution of the 3-chloro-6-nitroindazole derivative (1 equivalent) in methanol or ethanol, carefully add 10% Pd/C (5-10 mol% by weight).

  • Add hydrazine hydrate (3-5 equivalents) dropwise to the reaction mixture. Caution: The reaction can be exothermic.

  • Stir the reaction at room temperature and monitor the progress by TLC. For some substrates, gentle heating may be required, but this increases the risk of dechlorination.[3]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods like column chromatography or recrystallization.

Data Summary: Comparison of Reduction Methods

The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of a chlorine substituent. Yields and selectivity are indicative and can vary based on the specific substrate and reaction conditions.

Reducing Agent/CatalystHydrogen SourceTypical Solvent(s)Selectivity vs. DechlorinationNotes
Pd/C H₂ gasEtOH, MeOHLow to Moderate Prone to causing significant dechlorination.[2][3]
Raney Ni H₂ gasEtOH, MeOHHigh A good alternative to Pd/C to prevent dehalogenation.[2][4]
Pt(S)/C H₂ gasAcetonitrileVery High Deactivated catalyst designed for high selectivity.[2]
SnCl₂·2H₂O -EtOH, EtOAcExcellent Mild, highly selective, and does not typically cause dechlorination.[2][13]
Fe/HCl or Fe/NH₄Cl -EtOH/H₂O, AcOHExcellent Robust, economical, and highly selective.[2][4][10]
Pd/C, Hydrazine Hydrate Hydrazine HydrateMeOH, EtOHHigh (with optimization) Catalytic transfer hydrogenation; temperature control is key.[3]

References

  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. [Link]

  • Jagadale, S. B., et al. (2016). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Li, J., et al. (2015). Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles. RSC Advances. [Link]

  • Google Patents. (1979).
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Petts, F. L., et al. (2013). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry. [Link]

  • Google Patents. (1991).
  • ResearchGate. (2014). What is the best reagent for the selective reduction of a nitro group to amine?. [Link]

  • Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube. [Link]

  • Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Lee, J. Y., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society. [Link]

  • Al-SBAHI, J. N., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]

  • Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • Gawande, M. B., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Google Patents. (1965).
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. [Link]

  • Nguyen, T. B., et al. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis. [Link]

  • Green Chemistry. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • Wang, J., et al. (2018). Catalysis of the hydrodechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C. New Journal of Chemistry. [Link]

  • ResearchGate. (2014). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group?. [Link]

  • Bouzian, Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [Link]

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. [Link]

  • Reddit. (2025). Nitro reduction conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • CERES Research Repository. (2024). Unveiling complete natural reductive dechlorination mechanisms of chlorinated ethenes in groundwater. [Link]

  • Castagnoli, K., et al. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. [Link]

  • Liu, Y., et al. (2023). Biological reduction and hydrodechlorination of chlorinated nitroaromatic antibiotic chloramphenicol under H2-transfer membrane. Environmental Pollution. [Link]

  • United States Environmental Protection Agency. Technology Screening Matrix - Enhanced In Situ Reductive Dechlorination for Groundwater. [Link]

  • Centre for Research and Expertise in Water. (2008). Fact sheet: Reductive Dechlorination - Biological process - in situ. [Link]

Sources

Technical Support Center: Purification of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I am observing persistent impurities and low recovery yields when purifying Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-73-3). Standard silica columns result in tailing, and the compound oils out during recrystallization. What are the recommended protocols?"

Technical Assessment: this compound is a densely functionalized scaffold. Its purification is complicated by three factors:

  • Acidity: The N-H proton on the indazole ring (

    
    ) can cause streaking on silica gel due to interactions with silanols.
    
  • Solubility: The nitro and ester groups create a "push-pull" electronic system, making solubility highly sensitive to solvent polarity.

  • Hydrolysis Risk: The methyl ester at the C4 position is sterically crowded but susceptible to hydrolysis under strong basic conditions or prolonged heating in wet solvents.

Primary Purification Workflow (Decision Matrix)

Before selecting a method, assess your crude purity profile via LC-MS or TLC.

Purification_Decision_Tree Start Crude Product Assessment Purity_High Purity > 85% (Mainly color/trace impurities) Start->Purity_High Clean Crude Purity_Low Purity < 85% (Regioisomers/Starting Material) Start->Purity_Low Complex Mixture Recryst Method A: Recrystallization (Scalable, High Recovery) Purity_High->Recryst Column Method B: Flash Chromatography (High Resolution) Purity_Low->Column If solid Trituration Pre-treatment: Trituration (Remove Oily Residues) Purity_Low->Trituration If sticky/oily Trituration->Recryst Solid obtained Trituration->Column Oil persists

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Method A: Recrystallization (The "Gold Standard")

For this specific nitro-indazole, a dual-solvent system is superior to single-solvent boiling. The nitro group decreases solubility in non-polar solvents, while the ester ensures solubility in hot alcohols.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Methanol / Water 10:1 to 5:1High Best for removing inorganic salts and polar byproducts.
Ethanol / Water 5:1Medium Safer than MeOH, but solubility drops faster upon cooling.
EtOAc / Hexane 1:3Medium Good for removing non-polar starting materials.
Step-by-Step Protocol
  • Dissolution: Place crude solid in a flask. Add Methanol (approx. 10 mL per gram of crude). Heat to reflux (

    
    ) with stirring.
    
    • Critical Check: If solid does not dissolve, add more MeOH in 1 mL increments. If a dark oily residue remains insoluble at reflux, decant the hot supernatant to a clean flask (this oil is likely polymeric impurity).

  • The "Anti-Solvent" Drop: Once dissolved, remove from heat source. Immediately add hot Water dropwise until the solution turns slightly turbid (cloudy).

  • Re-solubilization: Add 1-2 mL of hot Methanol to clear the turbidity.

  • Controlled Cooling:

    • Let stand at Room Temperature (RT) for 2 hours. Do not disturb.

    • Move to

      
       (fridge) for 4 hours.
      
  • Filtration: Collect crystals via vacuum filtration. Wash with cold (

    
    ) MeOH/Water (1:1 mixture).
    

Expert Insight: Nitro-indazoles often form "supersaturated" solutions. If no crystals form after cooling, scratch the glass wall with a spatula or add a seed crystal.

Method B: Flash Chromatography (Polishing)

Use this method if you have regioisomers (e.g., N1- vs N2-alkylation byproducts) or if the recrystallization failed to remove specific impurities.

Column Parameters
  • Stationary Phase: Acid-washed Silica Gel (40-63

    
    ) or Neutral Alumina.
    
    • Note: Standard silica is slightly acidic, which is usually fine, but if streaking occurs, add 1% Triethylamine (TEA) to the eluent.

  • Mobile Phase: Gradient of Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

Gradient Profile
Time (CV*)% Solvent B (EtOAc)Purpose
0 - 20%Equilibrate column
2 - 50%

10%
Elute non-polar impurities
5 - 1510%

40%
Elute Target Compound
15 - 2040%

100%
Flush polar byproducts

*CV = Column Volumes

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why? A: This is common with nitro-esters. It usually means the solution is too concentrated or the cooling was too rapid.

  • Fix: Re-heat the mixture to dissolve the oil. Add more solvent (dilute by 20%). Turn off the stirrer and wrap the flask in a towel to allow it to cool extremely slowly over 4-6 hours.

Q2: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the hydrolyzed carboxylic acid (3-chloro-6-nitro-1H-indazole-4-carboxylic acid).

  • Cause: Exposure to base or prolonged heating in wet solvents.

  • Removal: Wash the organic layer with saturated

    
     during workup. The acid will move to the aqueous layer; the ester remains in the organic layer.
    

Q3: The compound streaks on the silica column. A: The acidic N-H proton is interacting with the silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane, or add 0.5% Acetic Acid to your mobile phase (counter-intuitive, but sometimes tightens the band for acidic heterocycles).

Q4: Is the 3-chloro group stable? A: Generally, yes. However, avoid using nucleophilic solvents (like pyridine or primary amines) at high temperatures, as the nitro group at position 6 activates the ring, potentially making the 3-chloro position susceptible to


 displacement [1].

Safety & Handling (Critical)

  • Explosion Hazard: While this specific ester is stable, polynitro indazoles can be shock-sensitive. Do not heat the dry solid above its melting point or grind heavily in a mortar.

  • Skin Sensitization: Indazoles are known sensitizers. Wear double nitrile gloves.

References

  • Organic Syntheses. (1940).[1] 5-Nitroindazole Purification Protocols. Org. Syn. Coll. Vol. 20, 73. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 3-chloro-6-nitro-1H-indazole.[2][3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and optimize your crystallization outcomes.

Introduction to Crystallization of Substituted Nitroindazoles

This compound is a highly functionalized heterocyclic compound, and like many nitroaromatic compounds, its purification by crystallization requires careful solvent selection and technique. The presence of a nitro group, a chloro group, and a methyl ester on the indazole core imparts a specific polarity and potential for various intermolecular interactions, influencing its solubility and crystal packing.[1][2]

The primary goal of crystallization is to obtain a high-purity solid with a well-defined crystalline structure. An ideal solvent for this process should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below, allowing for maximum recovery of the purified product.[1] Furthermore, the solvent should either completely dissolve impurities or leave them insoluble for effective removal.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of this compound.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Description: Upon cooling the saturated solution, the compound separates as a liquid (oil) rather than forming solid crystals.

Root Cause Analysis:

  • High Solute Concentration: The concentration of the compound in the solvent is too high, causing it to precipitate out of solution at a temperature above its melting point.[3]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the compound.[1]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[1]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the more ordered crystalline state.

Solutions:

SolutionRationale
Re-heat and Add More Solvent Re-heating the mixture will redissolve the oil. Adding a small amount of additional hot solvent will decrease the saturation point, allowing crystallization to occur at a lower temperature.[1][3]
Slow Cooling Allow the solution to cool to room temperature slowly, without agitation. This provides sufficient time for proper crystal nucleation and growth.[1] Once at room temperature, cooling in an ice bath can further increase the yield.[3]
Solvent System Modification Consider using a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[1] For nitroaromatic compounds, alcoholic solvents are often a good starting point.[1]
Scratching the Inner Surface of the Flask Using a glass rod to create a scratch on the inner surface of the flask below the solvent level can provide a nucleation site for crystal growth to begin.[1]
Issue 2: No Crystal Formation Upon Cooling

Description: The solution remains clear even after prolonged cooling, and no crystals are formed.

Root Cause Analysis:

  • Solution is Not Saturated: Too much solvent was used initially, and the concentration of the compound is below its saturation point at the lower temperature.[3]

  • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystallization to begin.

Solutions:

SolutionRationale
Reduce Solvent Volume Gently heat the solution to boil off some of the solvent.[3] This will increase the concentration of the solute. Allow the concentrated solution to cool slowly.
Induce Crystallization As mentioned previously, scratching the inside of the flask with a glass rod can provide nucleation points.[1] Alternatively, adding a "seed crystal" of the pure compound (if available) can initiate crystallization.
Utilize a Mixed Solvent System If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a good solvent and then titrate with a poor solvent until turbidity is observed. Re-heat to dissolve and then cool slowly.[1]
Issue 3: Poor Recovery of the Crystalline Product

Description: A low yield of crystals is obtained after filtration.

Root Cause Analysis:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even at low temperatures.[1]

  • Premature Crystallization: Crystals forming during a hot filtration step will be lost.

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.[1]

Solutions:

SolutionRationale
Minimize Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing the yield.
Perform Hot Filtration (if necessary) If there are insoluble impurities, a hot filtration should be performed quickly to prevent the desired compound from crystallizing on the filter paper.[3] Use a pre-heated funnel and flask.
Wash with Ice-Cold Solvent Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor without significantly dissolving the product.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to consider for the crystallization of this compound?

A1: Given the polar nature of nitroaromatic compounds, polar solvents are generally a good starting point.[1] Based on literature for similar substituted indazoles and nitroaromatics, the following solvents and solvent systems should be considered:

  • Alcohols: Methanol and ethanol are often effective for recrystallizing nitroindazole derivatives.[4][5] For a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, ethanol was used for recrystallization.[6]

  • Esters: Ethyl acetate is commonly used as a solvent for both reaction work-up and chromatography of nitroindazole derivatives, suggesting it could be a viable crystallization solvent.[7][8]

  • Ketones: Acetone can be a good solvent for indazole derivatives.[9]

  • Mixed Solvent Systems: A mixture of a good solvent (like acetone, ethanol, or methanol) with a poor solvent (like water or hexanes) can be very effective.[9][10] This allows for fine-tuning of the solubility properties to achieve optimal crystallization.

Q2: How can I remove colored impurities from my product?

A2: If your product is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude product in the minimum amount of hot crystallization solvent.

  • Allow the solution to cool slightly to prevent bumping when the charcoal is added.

  • Add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the solution.

  • Heat the mixture back to boiling for a few minutes while stirring.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to induce crystallization.[3][4]

Q3: My compound is an N1/N2 isomer mixture. Can crystallization be used to separate them?

A3: Yes, in some cases, crystallization can be used to separate N1 and N2 substituted indazole isomers.[9] The different spatial arrangements and intermolecular interactions of the isomers can lead to differences in their crystal packing and solubility. A patent describes the use of mixed solvents such as acetone/water, ethanol/water, or methanol/water to separate indazole isomers by recrystallization.[9] However, for challenging separations, column chromatography may be necessary.[11]

Q4: What analytical techniques should I use to assess the purity of my crystallized product?

A4: To confirm the purity of your this compound after crystallization, a combination of techniques is recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the desired product and help identify any remaining impurities or residual solvents.[3]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.[3]

Visualizing the Crystallization Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals filter Filter and Wash with Cold Solvent crystals->filter Yes oil Oils Out? crystals->oil No dry Dry Crystals filter->dry end Pure Product dry->end reheat_add_solvent Re-heat and Add More Solvent oil->reheat_add_solvent Yes no_crystals No Crystals Form oil->no_crystals No reheat_add_solvent->cool reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_solvent->cool induce->cool

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Benchchem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Benchchem. (n.d.). Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Syntheses. (n.d.). 5-nitroindazole.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PMC. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole synthesis.
  • PMC. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
  • PubChem. (n.d.). 1H-Indazole, 3-chloro-6-nitro-.

Sources

Technical Support Center: Palladium Removal from Indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Remediation in N-Heterocycle Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Indazole Challenge

Welcome to the technical support hub for indazole synthesis. If you are here, you likely face a common but stubborn problem: Palladium (Pd) retention.

Indazoles act as "ligand sponges." The basic nitrogen atoms (specifically N1 and N2) in the indazole core possess high affinity for soft metals like palladium. During cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the Pd catalyst often coordinates to the product rather than returning to the catalytic cycle or precipitating out. Standard workups (Celite filtration, aqueous wash) frequently fail to reduce Pd levels below the strict ICH Q3D regulatory limits (<10 ppm).

This guide provides self-validating protocols to break this coordination and isolate pure API.

Module 1: The Diagnostic Phase (FAQ)

Q: My product is off-white/grey. Does this confirm high Palladium content? A: No. Color is an unreliable indicator. While "Pd black" (colloidal Pd(0)) causes greyness, soluble Pd(II)-indazole complexes are often yellow, orange, or even colorless. Conversely, trace conjugated byproducts can cause color without metal presence.

  • Action: You must validate with quantitative analysis (ICP-MS or ICP-OES) before and after remediation.

Q: Why is the Pd sticking despite column chromatography? A: The Pd-Indazole complex often has a similar polarity to your free product. They co-elute on silica gel. Furthermore, the indazole nitrogen can strip Pd from the column stationary phase, dragging it into your collection fractions.

Visual Guide: The Diagnostic Decision Tree

DiagnosticTree Start Crude Indazole Product ColorCheck Visual Inspection: Grey/Black or Bright Orange? Start->ColorCheck ICP_Test Run ICP-MS/OES ColorCheck->ICP_Test Mandatory Step Result_Low Pd < 10 ppm (Pass) ICP_Test->Result_Low Result_High Pd > 10 ppm (Fail) ICP_Test->Result_High Type_Colloidal Likely Colloidal Pd(0) (Particulates) Result_High->Type_Colloidal If Grey/Black precipitate Type_Complex Likely Pd(II) Complex (Soluble Species) Result_High->Type_Complex If Solution is Clear/Colored Filtration (Celite/Membrane) Filtration (Celite/Membrane) Type_Colloidal->Filtration (Celite/Membrane) Chemosorption (Scavengers) Chemosorption (Scavengers) Type_Complex->Chemosorption (Scavengers)

Figure 1: Diagnostic workflow to distinguish between colloidal Pd (removable by filtration) and complexed Pd (requires scavenging).[1][2][3][4][5][6]

Module 2: The Scavenger Toolkit (Troubleshooting)

This is the most reliable method for indazoles. You must select a scavenger with a higher affinity for Pd than your indazole nitrogen.

Selection Strategy: The "Thiol" Rule

For nitrogen-rich heterocycles, standard silica is useless. You need functionalized silica.[7][8]

  • Standard Pd Removal: SiliaMetS® Thiol (or equivalent).[9]

  • Difficult/Hindered Pd (The Indazole Special): SiliaMetS® DMT (Dimercaptotriazine). The DMT ligand is a "super-chelator" that can outcompete the indazole for the metal center.

Protocol 1: Batch Scavenging (The Standard Workflow)

Use this for <100g batches.

  • Dissolution: Dissolve crude indazole in a solvent good for both the API and the scavenger compatibility (THF, Ethyl Acetate, or MeOH). Avoid DMF if possible (it stabilizes Pd).

  • Loading: Add SiliaMetS® DMT at 4–8 equivalents relative to the residual Pd content (calculated via ICP).

    • Rule of Thumb: If ICP data is missing, use 10–20 wt% relative to the mass of the crude product.

  • Temperature: Heat to 50–60°C for 4–12 hours.

    • Why? Room temperature is often insufficient to break the thermodynamic Pd-Indazole coordination bond. Energy is required to overcome the activation barrier for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit. The Pd is now bound to the solid silica.

  • Wash: Wash the filter cake with clean solvent to recover adsorbed product.

Data: Scavenger Efficiency Comparison
Scavenger TypeFunctional GroupTarget SpeciesEfficiency for Indazoles
SiliaMetS® Thiol PropylthiolPd(II), Pd(0)Good (Standard cases)
SiliaMetS® DMT DimercaptotriazineHindered Pd complexesExcellent (Best for N-heterocycles)
SiliaMetS® Imidazole ImidazolePd, CuPoor (Competes with product)
Activated Carbon Carbon latticePd(0) / ColloidalVariable (High yield loss risk)
Module 3: Alternative Workflows (Process Optimization)

If scavengers are unavailable or too costly for the scale, use these chemical workups.

Protocol 2: The Cysteine Wash (Liquid-Liquid Extraction)

L-Cysteine is a water-soluble amino acid with a high affinity for Pd.

  • Preparation: Dissolve crude reaction mixture in a water-immiscible organic solvent (EtOAc or DCM).

  • The Wash: Prepare a 10% aqueous solution of L-Cysteine (or N-Acetylcysteine).

  • Extraction: Stir the organic and aqueous layers vigorously for 1 hour at 40°C.

    • Note: Vigorous stirring is critical to increase surface area for phase transfer.

  • Separation: Separate layers. The Pd transfers to the aqueous layer (forming a water-soluble Pd-Cysteine complex).

  • Repeat: Repeat wash 2–3 times.

  • Final Polish: Wash organic layer with brine and dry over Na₂SO₄.

Visual Guide: Scavenging vs. Extraction Workflow

RemediationFlow cluster_Scavenger Option A: Solid Phase (Scavenger) cluster_Extract Option B: Liquid Phase (Wash) Input Pd-Contaminated Indazole Solution StepA1 Add SiliaMetS DMT (Heat 50°C) Input->StepA1 StepB1 Add Aq. L-Cysteine (Stir Vigorously) Input->StepB1 StepA2 Filter Silica StepA1->StepA2 Final Pure API (<10 ppm Pd) StepA2->Final StepB2 Phase Separation (Discard Aqueous) StepB1->StepB2 StepB2->Final

Figure 2: Comparison of Solid-Phase Scavenging vs. Liquid-Phase Extraction workflows.

Module 4: Regulatory & Compliance (FAQ)

Q: What is the hard limit for Palladium? A: According to ICH Q3D (R2) , Palladium is a Class 2B elemental impurity.[7] The Permitted Daily Exposure (PDE) depends on the route of administration.[6][10]

Administration RoutePDE (µ g/day )Concentration Limit (ppm)*
Oral 10010
Parenteral (IV) 101
Inhalation 10.1

*Assuming a max daily drug dose of 10g.[10] If dose is lower, the ppm limit can be higher.[10] Always calculate based on Option 1 or 2 of the ICH guidelines.

Q: Can I just calculate Pd clearance based on the catalyst loading? A: No. Regulatory bodies require analytical data (Validation) for the final drug substance. You cannot assume clearance based on process steps; you must prove it via validated methods (USP <233>).

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]

  • SiliCycle Inc. (2023).[11] SiliaMetS® Metal Scavengers Selection Guide.[12]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities.[1][6][7]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[13] Organic Process Research & Development.[9][14]

  • Biotage. (2023). Strategies for Removing Palladium from Reaction Mixtures.[2][8][14][15]

Sources

Stability of methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate is a highly functionalized, electron-deficient heterocycle.[1][2] Its stability under basic conditions is governed by three competing factors: the acidity of the N1-proton, the electrophilicity of the C4-ester, and the activation of the C3/C6 positions toward nucleophilic aromatic substitution (


).

Critical Stability Matrix:

ConditionPrimary OutcomeRisk FactorTechnical Recommendation
Weak Base (

,

in DMF/Acetone)
Deprotonation (N1) Low.[1][2] Formation of stable anion.[1]Ideal for

-alkylation.[1][2] Maintain temp < 60°C to avoid polymerization.[1][2]
Strong Aqueous Base (NaOH, LiOH in

/THF)
Ester Hydrolysis (Saponification)Medium.[1][2] Prolonged heat leads to

at C3-Cl.[1][2]
Use LiOH at 0°C–RT.[1][2] Monitor C3-Cl integrity via LCMS.
Alkoxides (NaOMe in MeOH)Transesterification High.[1][2] Risk of

(Cl

OMe) or Ring Opening.[1][2]
AVOID unless specifically targeting the ether derivative.[1][2]
Metal Hydrides (NaH in THF)Irreversible Deprotonation Medium.[1][2] Exothermic.Add base at 0°C. Ensure anhydrous conditions to prevent hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "I attempted ester hydrolysis with 1N NaOH at reflux, but LCMS shows a mass shift of -16 Da (Cl OH) or +31 Da (Cl OMe)."

Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (


) .[1][2][3]
The 6-nitro group is a strong electron-withdrawing group (EWG) that activates the indazole ring.[1] While C3-chlorine is typically stable in neutral indazoles, the combination of the 6-nitro  and 4-ester  groups makes the C3 position highly electrophilic.[1][2] Refluxing with hydroxide (strong nucleophile) displaces the chloride.[1]

Corrective Action:

  • Lower the Temperature: Saponification of the C4-ester is sterically hindered (flanked by C3-Cl) but kinetically faster than

    
     at lower temperatures.[1][2] Run the reaction at 20–25°C .
    
  • Change the Base: Switch to LiOH (Lithium Hydroxide).[1][2] The lithium cation coordinates with the carbonyl oxygen, accelerating hydrolysis without requiring thermal energy that triggers the

    
     side reaction.
    
Issue 2: "The reaction mixture turns deep red/black immediately upon adding base."

Diagnosis: This is likely the formation of a Meisenheimer Complex or radical anion species.[1][2] Poly-nitro/halo-aromatics often form highly colored charge-transfer complexes with bases.[1][2] While alarming, this does not always indicate decomposition. However, if the color persists and yield drops, it indicates ring degradation or polymerization.

Corrective Action:

  • Check Oxidative Stability: Ensure the reaction is under an inert atmosphere (

    
     or Ar). Electron-deficient indazoles are prone to oxidative degradation in air when deprotonated.[1][2]
    
  • Validate Product: Do not discard based on color. Perform a mini-workup (acidify a small aliquot) and check TLC/LCMS. The color often disappears upon re-protonation.[1]

Issue 3: "I am trying to alkylate N1, but I am observing a mixture of N1 and N2 isomers."

Diagnosis: Regioselectivity Failure. Upon deprotonation, the negative charge is delocalized across N1 and N2.[1][2]

  • Electronic Effect: The 6-nitro group pulls electron density, theoretically favoring N1 alkylation (the thermodynamically more stable tautomer).[1][2]

  • Steric Effect: The C7-H is less bulky than the C3-Cl/C4-Ester cluster.[1][2] However, the "3-chloro-4-ester" pocket creates significant steric bulk near N2, pushing alkylation toward N1.[1][2] If you see N2 products, your alkylating agent may be too small (e.g., MeI), or the solvent is promoting tight ion-pairing.[2]

Corrective Action:

  • Solvent Switch: Use a polar aprotic solvent like DMF or NMP to separate the ion pair, favoring the thermodynamic N1 product.[1][2]

  • Base Selection: Use a softer base like

    
    .[1][2] The large Cesium cation minimizes coordination to N2, allowing sterics to direct the alkylation to N1.
    

Validated Protocol: Controlled Hydrolysis (Saponification)

Objective: Selectively hydrolyze the C4-methyl ester to the carboxylic acid without displacing the C3-chlorine.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Base: LiOH

    
     (2.5 eq)[1][2]
    
  • Solvent: THF/Water (3:1 ratio)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Base Addition: Dissolve LiOH in the calculated volume of water and add dropwise to the THF solution over 10 minutes. Note: Exotherm control is critical to prevent SNAr.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1][2]

    • Checkpoint: If starting material remains after 2 hours, allow to warm to Room Temperature (20°C).[2] DO NOT HEAT.

  • Quench: Once complete, acidify carefully with 1N HCl to pH 3–4. The carboxylic acid product typically precipitates.[1]

  • Isolation: Filter the solid or extract with EtOAc. Avoid using MeOH during workup to prevent re-esterification.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways when this scaffold is subjected to basic conditions.

IndazoleReactivity cluster_conditions Critical Control Point: Temperature & Nucleophilicity Start Methyl 3-chloro-6-nitro- 1H-indazole-4-carboxylate Deprotonation N1-Anion Species (Stable Intermediate) Start->Deprotonation Base (All Types) Hydrolysis Target Product: Carboxylic Acid Deprotonation->Hydrolysis LiOH/H2O, <25°C (Kinetic Control) SNAr_Side Side Product: 3-Hydroxy/Alkoxy derivative (Cl displaced) Deprotonation->SNAr_Side NaOH, Heat (>60°C) or Strong Alkoxides Alkylation N-Alkylated Product (N1 Major / N2 Minor) Deprotonation->Alkylation + R-X (Electrophile) K2CO3/DMF

Figure 1: Reaction pathways for 3-chloro-6-nitro-1H-indazole-4-carboxylate. Green path indicates the desired hydrolysis; Red path indicates the destructive SNAr side reaction caused by overheating or harsh bases.

References

  • BenchChem. (2025).[1][2][4][5][6] Synthesis and Reactivity of 3-Methyl-6-nitro-1H-indazole and Derivatives. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 96652, 3-Chloro-6-nitro-1H-indazole.[1][2] Retrieved from [1][2]

  • MDPI Molecules. (2019).[1][2] Base-Promoted SNAr Reactions of Haloarenes.[1][2][3] (Contextual grounding for SNAr mechanisms in electron-deficient indoles/indazoles). Retrieved from [2]

  • Wuxi AppTec. (2025).[1][2] SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Guide. Retrieved from [1][2]

Sources

Validation & Comparative

Bioisosteric replacement of indole with indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic bioisosteric replacement of the Indole scaffold with Indazole-4-carboxylate , a high-impact modification in modern kinase and GPCR drug discovery.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads

Executive Summary: The Strategic Switch

The replacement of an indole core with an indazole-4-carboxylate moiety is not merely a nitrogen "scan"; it is a calculated scaffold hop designed to address three specific liabilities of the indole ring in late-stage lead optimization:

  • Metabolic Liability: The electron-rich C3 position of indole is a primary site for oxidative metabolism (P450-mediated hydroxylation). The indazole core, with its additional nitrogen (N2), reduces electron density, significantly enhancing metabolic stability.

  • Solubility & pKa: Indoles are notoriously lipophilic (LogP ~2.14) and weak H-bond donors. The indazole N2 serves as a weak H-bond acceptor, lowering LogP and improving aqueous solubility.

  • Vector Engineering: The 4-carboxylate substitution provides a unique exit vector (peri- to the bridgehead) that is geometrically distinct from indole-4-substituents. This allows the appendage of solubilizing groups (e.g., piperazines) to reach solvent-exposed pockets without disrupting the hinge-binding motif.

Impact Analysis
FeatureIndole ScaffoldIndazole-4-Carboxylate ScaffoldDrug Design Advantage
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N2)Additional water-mediated interaction potential.
Metabolic Hotspot C3 (High liability)C3 (Low liability)Extended half-life (

) and reduced clearance.
Geometry Planar, C4 vectorPlanar, C4 vector (Acid/Amide)C4-carbonyl locks conformation via intramolecular H-bond (to NH).
Synthetic Access C3 reactivity dominatesN1 vs. N2 alkylation selectivityAllows modular "Solvent Front" exploration.

Mechanistic Case Study: FGFR Inhibitors

A definitive example of this bioisosteric utility is found in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Early indole-based kinase inhibitors often suffered from poor metabolic stability and limited selectivity.

In the optimization of Compound 13a (a potent FGFR1 inhibitor), the indazole-4-carboxamide core was utilized to lock the bioactive conformation.

The "Conformational Lock" Effect

Unlike indole, the indazole-4-carboxylate (or carboxamide) possesses an intramolecular hydrogen bond between the C4-carbonyl oxygen and the N1-hydrogen .

  • Indole-4-amide: The NH is a donor; the C4-amide carbonyl can rotate, potentially clashing with the hinge or adopting an inactive conformation.

  • Indazole-4-amide: The N1-H

    
     O=C(4) interaction planarizes the molecule, pre-organizing it for binding in the ATP pocket. This reduces the entropic penalty of binding (
    
    
    
    ).
Visualization: Signaling & Inhibition Pathway

The following diagram illustrates the FGFR signaling cascade and where the Indazole-4-carboxylate inhibitor intervenes, preventing downstream oncogenic signaling.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Tyrosine Kinase) FGF->FGFR Activates FRS2 FRS2 Phosphorylation FGFR->FRS2 Phosphorylates STAT STAT Signaling FGFR->STAT Inhibitor Indazole-4-Carboxylate Inhibitor (e.g., Cmpd 13a) Inhibitor->FGFR Blocks ATP Binding (Hinge Region) RAS RAS-MAPK Pathway (Proliferation) FRS2->RAS PI3K PI3K-AKT Pathway (Survival) FRS2->PI3K

Caption: Mechanism of Action for Indazole-4-Carboxylate FGFR Inhibitors blocking downstream oncogenic signaling.

Experimental Protocols

To validate this replacement in your own pipeline, two key workflows are required: the synthesis of the core (addressing regioselectivity) and the comparative kinase assay.

Protocol A: Regioselective Synthesis of Indazole-4-Carboxylates

The challenge in indazole chemistry is controlling N1 vs. N2 alkylation. The 4-carboxylate substituent electronically biases the system, often favoring N1, but specific conditions are required for high yield.

Reagents:

  • Methyl 1H-indazole-4-carboxylate (Commercial or synthesized from 2-amino-3-methylbenzoic acid).

  • Aryl/Alkyl halide (R-X).

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    .
  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Workflow:

  • Dissolution: Dissolve methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 30 mins. Note: Cesium is preferred over Potassium for the "Cesium Effect" which often improves N1 selectivity.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor via LC-MS.

    • Checkpoint: You will likely observe two spots. The major product is typically N1-alkylated (lower retention time on reverse phase usually, but confirm with NOE NMR). The N2-isomer is the minor product.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. The N1 and N2 isomers are usually separable.

Protocol B: Comparative Kinase Inhibition Assay (ADP-Glo)

Objective: Compare the


 of the Indole analog vs. the Indazole analog.
  • Preparation: Prepare 10mM DMSO stocks of both the Indole-4-carboxamide and Indazole-4-carboxamide analogs.

  • Dilution: Perform a 3-fold serial dilution (10 points) in kinase buffer.

  • Incubation:

    • Mix Kinase (e.g., FGFR1, 2 nM final) with substrate (Poly E4Y, 0.1 mg/mL).

    • Add compound.[1][2][3][4][5][6][7][8] Incubate 15 mins at RT.

  • Reaction Start: Add ATP (

    
     concentration). Incubate 60 mins.
    
  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP. Incubate 40 mins. Add Kinase Detection Reagent. Read Luminescence.

  • Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

Decision Logic & SAR Visualization

When should you make this switch? Use the following decision tree to guide your SAR (Structure-Activity Relationship) strategy.

SAR_Decision Start Lead Compound: Indole Core Issue1 Is Metabolic Stability (t1/2) Low? Start->Issue1 Issue2 Is Solubility < 10 µM? Issue1->Issue2 No Action_Indazole Switch to Indazole-4-Carboxylate Issue1->Action_Indazole Yes (C3 Oxidation) Issue3 Need to Lock Conformation? Issue2->Issue3 No Issue2->Action_Indazole Yes (Need Polar Core) Issue3->Action_Indazole Yes (Intramolecular H-Bond) Action_Sub Modify Indole Substituents (e.g., F at C3) Issue3->Action_Sub No Action_Solub Add Solubilizing Group (Piperazine)

Caption: Strategic Decision Tree for Indole-to-Indazole Bioisosteric Replacement.

Supporting Data: Indole vs. Indazole Comparison

The following data summarizes the physicochemical shift expected when replacing a standard Indole-4-amide with an Indazole-4-amide.

PropertyIndole-4-CarboxamideIndazole-4-CarboxamideNote
LogP (Calc) ~2.5 - 3.0~1.8 - 2.3Indazole is more polar due to N2.
tPSA (Ų) ~45~58Increased polar surface area improves solubility.
pKa (NH) ~16 (Very weak acid)~14 (More acidic)N1-H is a better H-bond donor in Indazole.
Metabolic Site C3 (Major)N1/N2 (Minor)C3 is blocked/deactivated in Indazole.
Binding Mode Hinge Binder (Donor)Hinge Binder (Donor + Acceptor)N2 can accept H-bonds from Threonine gatekeepers.

References

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed. Available at: [Link]

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry. Available at: [Link]

  • Non-nucleoside Inhibitors of BasE, An Adenylating Enzyme in the Siderophore Biosynthetic Pathway. PMC. Available at: [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib). Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to Synthetic Intermediates for Pazopanib: Benchmarking an Alternative Indazole Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic pathways to a key intermediate of Pazopanib, a multi-targeted tyrosine kinase inhibitor critical in oncology.[1][2] We will explore the innovator's established route, which commences with 3-methyl-6-nitro-1H-indazole, and benchmark it against a hypothetical, alternative pathway starting from Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate. This document is intended for researchers, chemists, and professionals in drug development, offering objective comparisons supported by experimental protocols and data to inform synthetic strategy and process optimization.

The core of the Pazopanib molecule features an indazole fragment, which is crucial for its biological activity in inhibiting angiogenesis and tumor growth.[3] The efficiency and purity of the final Active Pharmaceutical Ingredient (API) are highly dependent on the quality and synthesis route of its foundational intermediates. The primary focus of our comparison will be the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a pivotal precursor in the final assembly of Pazopanib.[3][4]

Physicochemical Properties of Starting Materials

A foundational aspect of synthetic route selection is the characterization of the starting materials. The properties of the established precursor and the alternative compound are outlined below.

Property3-Methyl-6-nitro-1H-indazole (Established)This compound (Alternative)
Molecular Formula C₈H₇N₃O₂[5][6]C₉H₆ClN₃O₄
Molecular Weight 177.16 g/mol [5][6]255.62 g/mol
Appearance Yellow to brown powder[5]Not specified; likely a solid
Melting Point 184-188°C[5]Not specified
CAS Number 6494-19-5[5][6]885519-73-3[7]

Section 1: Synthetic Pathway Analysis

The divergence in synthetic strategy originates from the choice of the initial indazole building block. We will analyze two distinct routes to the common key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.

Route A: The Established Pathway via 3-Methyl-6-nitro-1H-indazole

The manufacturing process reported by the innovator and widely documented in the literature initiates with 3-methyl-6-nitro-1H-indazole.[4][8] This route involves a multi-step process that includes reduction of the nitro group and sequential N-methylations to arrive at the target intermediate.[9]

The transformation from the starting material to the key intermediate is a well-trodden path in medicinal chemistry, valued for its reliability. One common sequence involves nitro reduction followed by methylation steps.[3] An alternative sequence reported by Mei Y. C. et al. cleverly combines the final two steps into a single synthetic sequence, achieving an overall yield of around 54%.[3]

Route_A start 3-Methyl-6-nitro-1H-indazole step1 3-Methyl-1H-indazol-6-amine start->step1 Nitro Reduction (e.g., SnCl₂·2H₂O) step2 N,3-Dimethyl-1H-indazol-6-amine step1->step2 Reductive Amination end N,2,3-Trimethyl-2H-indazol-6-amine step2->end N-Methylation

Established synthetic pathway to a key Pazopanib intermediate.

This protocol details the reduction of the nitro group of 3-methyl-6-nitro-1H-indazole, a critical first step in this synthetic sequence.[3] The choice of tin(II) chloride is predicated on its effectiveness in reducing aromatic nitro groups in the presence of other functional moieties.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol, 1 eq) in ethyl acetate (10 mL) at 0 °C.[3]

  • Reagent Addition : Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 eq) to the cooled suspension.[3] The exothermicity of the reaction necessitates slow addition to maintain temperature control, which is critical for preventing side-product formation.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. This neutralizes the acidic environment and precipitates tin salts.

  • Extraction & Purification : Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-methyl-1H-indazol-6-amine. The product can be further purified by column chromatography if necessary. An 87% yield has been reported for this step.[3]

Route B: A Hypothetical Pathway via this compound

This section outlines a theoretical, multi-step synthesis to convert the alternative precursor into the same key Pazopanib intermediate. This route is not established in the literature for Pazopanib synthesis and is presented here as an exploratory pathway for research purposes. The proposed transformations are based on standard, well-understood reactions in organic chemistry.

The proposed pathway is inherently more complex due to the additional functional groups (chloro and methyl carboxylate) that must be removed. A plausible strategy would involve a combination of hydrolysis, decarboxylation, and reductive dehalogenation.

Route_B start_b Methyl 3-chloro-6-nitro-1H- indazole-4-carboxylate step1_b 3-Chloro-6-nitro-1H- indazole-4-carboxylic acid start_b->step1_b Saponification (e.g., NaOH) step2_b 3-Chloro-6-nitro-1H-indazole step1_b->step2_b Decarboxylation (Heat) step3_b 3-Methyl-1H-indazol-6-amine step2_b->step3_b Reductive Dehalogenation & Nitro Reduction (e.g., H₂, Pd/C) end_b N,2,3-Trimethyl-2H-indazol-6-amine step3_b->end_b Sequential N-Methylation

Hypothetical synthetic pathway from the alternative precursor.
  • Step 1: Saponification: The conversion of the methyl ester to a carboxylic acid is a standard hydrolysis reaction, typically achieved under basic conditions (e.g., NaOH or KOH) followed by acidic workup. This step is necessary to enable the subsequent decarboxylation.

  • Step 2: Decarboxylation: Aromatic carboxylic acids, particularly those with activating or deactivating groups, can often be decarboxylated by heating, sometimes in the presence of a catalyst like copper. This step removes the now-unwanted carboxyl group.

  • Step 3: Reductive Dehalogenation & Nitro Reduction: Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a powerful method that can simultaneously achieve multiple transformations. In this case, it is proposed to reduce the aromatic nitro group to an amine and cleave the aryl-chloride bond (hydrogenolysis). This single, efficient step would yield an intermediate analogous to the product from the first step of Route A, albeit with a different starting point.

  • Step 4: N-Methylation: From this common intermediate, the established methylation procedures as described in Route A can be employed to complete the synthesis.

Section 2: Comparative Benchmarking

To provide a clear, objective comparison, the two routes are benchmarked against several key performance indicators relevant to process chemistry and drug development.

ParameterRoute A (Established)Route B (Hypothetical)
Number of Steps 3-4 stepsPotentially 4-5 steps
Overall Yield Documented yields are ~55%[3]Expected to be lower due to additional transformations and potential for side reactions.
Hazardous Reagents May use mutagenic alkylating agents like dimethyl sulfate or methyl iodide.[10] Safer alternatives are being explored.[3]Would likely still require methylating agents in the final steps. Catalytic hydrogenation requires specialized high-pressure equipment.
Process Scalability Well-established and optimized for scale-up.[3]Unproven. Decarboxylation and multi-step hydrogenations can pose scalability challenges.
Starting Material Commercially available from numerous suppliers.Listed as a building block, but potentially less common and more expensive.[7]
Self-Validation High. The route is thoroughly described and validated in peer-reviewed literature and patents.[3][4][8]Low. This pathway is theoretical and would require extensive experimental validation and optimization.

Section 3: Analytical Characterization of the Key Intermediate

Regardless of the synthetic route, rigorous analytical control is paramount to ensure the purity and identity of the N,2,3-trimethyl-2H-indazol-6-amine intermediate, as impurities can carry through to the final API.[11] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for this purpose.[12][13]

This protocol provides a robust method for the routine analysis of Pazopanib intermediates.

  • System Preparation : An HPLC system equipped with a PDA or UV detector, autosampler, and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[13]

  • Mobile Phase : Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% o-phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is around 59:41 v/v.[13] The mobile phase should be filtered and degassed prior to use.

  • Chromatographic Conditions :

    • Flow Rate : 1.1 mL/min[13]

    • Column Temperature : 25°C[13]

    • Injection Volume : 20 µL[13]

    • Detection Wavelength : ~266 nm[13]

  • Sample Preparation : Accurately weigh and dissolve a sample of the intermediate in the mobile phase to a known concentration (e.g., 10-20 µg/mL).

  • Analysis : Inject the sample and integrate the peak area of the main component and any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area. The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[13]

Section 4: Final Assembly into Pazopanib

The benchmarked intermediate, N,2,3-trimethyl-2H-indazol-6-amine, serves as the indazole building block. The final step in the synthesis of Pazopanib involves its coupling with the other two key fragments: a pyrimidine derivative and a sulfonamide side-chain.[4]

This step typically involves a nucleophilic aromatic substitution reaction where the methylated amine of the indazole intermediate displaces a chlorine atom on the pyrimidine ring, which is already attached to the sulfonamide portion.

Final_Assembly intermediate N,2,3-Trimethyl-2H- indazol-6-amine pazopanib Pazopanib intermediate->pazopanib Coupling Reaction (e.g., Acid catalyst, Heat) pyrimidine 5-((4-chloropyrimidin-2-yl)amino)- 2-methylbenzenesulfonamide pyrimidine->pazopanib

Final convergent step in the synthesis of Pazopanib.

Conclusion

This guide provides a comprehensive comparison between the established and a hypothetical synthetic route to a key Pazopanib intermediate.

  • Route A (Established) , starting from 3-methyl-6-nitro-1H-indazole , is a well-documented, efficient, and scalable pathway.[3][4] It represents the current industry standard, benefiting from extensive process optimization and a robust supply chain for the starting material.

  • Route B (Hypothetical) , commencing with This compound , presents a significantly more challenging and less direct approach. It involves additional chemical transformations to remove the chloro and carboxylate functionalities, which would likely result in a lower overall yield and introduce further complexity in process development and scale-up.

While the innovator's synthesis remains the more commercially viable option, the exploration of alternative pathways like Route B serves a valuable purpose in academic and research settings. Such investigations can lead to the discovery of novel chemical methodologies and the synthesis of new Pazopanib analogues for further drug discovery efforts. For process chemists and drug development professionals, the data presented herein reinforces the efficiency of the established route while providing a logical framework for evaluating novel synthetic proposals.

References

  • Chand O, et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). Available from: [Link]

  • Synthesis of Pazopanib. Filo. (2026, February 8). Available from: [Link]

  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2024, May 27). Available from: [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Bentham Science Publisher. Available from: [Link]

  • Nguyen VH, et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2024(3), M1894. Available from: [Link]

  • Li Y, et al. (2010). Analytical control of process impurities in Pazopanib hydrochloride by impurity fate mapping. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 493-503. Available from: [Link]

  • Preparation method of pazopanib intermediate. Google Patents. (CN112538073A).
  • Validated RP-HPLC Method Development of Pazopanib in Bulk and its Pharmaceutical Dosage Form. (2020, January 15). Available from: [Link]

  • Pazopanib hydrochloride. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Stability Demonstrating RP-HPLC Method Development of Pazopanib Hydrochloride for Rapid and Sensitive Quantification. (2025, July 8). Available from: [Link]

  • RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-QUANTITATIVE-ESTIMATION-OF-PAZOPANIB-IN-PURE-FORM-AND-MARKETED-PHARMACEUTICAL-DOSAGE-FORMS.pdf. JIDPTS. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Pazopanib Hydrochloride (A Tyrosine Kinase Inhibitor) in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. (2020, April 26). Available from: [Link]

  • 1H-Indazole, 3-chloro-6-nitro-. PubChem. Available from: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. (2021, December 11). Available from: [Link]

  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological. (2025, February 7). Available from: [Link]

  • ESMO 2018: PRINCIPAL Study - Real-World Effectiveness of Pazopanib in Patients with Intermediate Prognostic Risk Advanced Renal Cell Carcinoma. UroToday. Available from: [Link]

  • Methyl 4-amino-1H-indazole-6-carboxylate Properties. EPA. Available from: [Link]

  • 3-Methyl-6-nitro-1H-indazole. PubChem. Available from: [Link]

  • Pazopanib has equivalent anti-tumor effectiveness and lower Total costs than Sunitinib for treating metastatic or advanced renal cell carcinoma: a meta-analysis. PMC. (2019, May 23). Available from: [Link]

  • Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored. (2013, May 15). Available from: [Link]

  • Study Suggests Pazopanib Causes Fewer Side Effects Than Sunitinib in Renal Cell Carcinoma. Targeted Oncology. (2013, August 23). Available from: [Link]

  • Prospective observational study on Pazopanib in patients treated for advanced or metastatic renal cell carcinoma in countries in Asia Pacific, North Africa, and Middle East regions. PMC. Available from: [Link]

Sources

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Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate
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Reactant of Route 2
Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

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